Product packaging for 4-Methyl-1,2-dihydronaphthalene(Cat. No.:CAS No. 4373-13-1)

4-Methyl-1,2-dihydronaphthalene

Cat. No.: B1604512
CAS No.: 4373-13-1
M. Wt: 144.21 g/mol
InChI Key: NACZXFJTTCJDJR-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dihydronaphthalene (: 4373-13-1) is an organic compound with the molecular formula C11H12 and a molecular weight of 144.21 g/mol . This compound features a dihydronaphthalene scaffold, a structure recognized as a pivotal intermediate in constructing diverse and intricate organic molecules due to its presence in various natural products and biologically active compounds . The defined stereochemistry and structural rigidity of this system allow for the precise spatial arrangement of functional groups, which is a critical factor in designing molecules that can interact specifically with biological targets . Researchers value this compound primarily as a versatile building block in organic synthesis. It is commonly employed as an intermediate in the production of fragrances and pharmaceuticals, and its structure allows for further functionalization to create more complex aromatic compounds . It is used in research settings to develop new bioactive molecules and in the synthesis of substituted naphthalene derivatives with potential therapeutic activity . For instance, the dihydronaphthalene molecular framework is a key component in the development of small-molecule inhibitors, such as those targeting tubulin polymerization, which are of significant interest as potential anticancer agents . Furthermore, derivatives of dihydronaphthalene can be used as standards in analytical chemistry, for example, in the GC-MS analysis of polycyclic aromatic hydrocarbon (PAH) exposure in biological systems . The compound also finds application in methodological studies, serving as a substrate in chemical reactions such as syn-dioxygenation to form more complex oxygenated structures . This product is intended for research purposes only. It is not approved for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B1604512 4-Methyl-1,2-dihydronaphthalene CAS No. 4373-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACZXFJTTCJDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342484
Record name 4-Methyl-1,2-dihydronaphthalene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-13-1
Record name 1,2-Dihydro-4-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2-dihydronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-4-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 4-Methyl-1,2-dihydronaphthalene from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2-dihydronaphthalene from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The core of this transformation lies in the acid-catalyzed dehydration of a tertiary benzylic alcohol, a fundamental reaction in organic synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol based on analogous procedures, and presents relevant data in a structured format.

Introduction

This compound is a substituted dihydronaphthalene derivative. Dihydronaphthalene scaffolds are crucial intermediates in the synthesis of a variety of complex organic molecules, including natural products and biologically active compounds. Their rigid structure and potential for further functionalization make them valuable building blocks in medicinal chemistry and materials science. The synthesis described herein involves the elimination of a water molecule from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a tertiary alcohol, to form a conjugated alkene system.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an acid-catalyzed E1 elimination mechanism. The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary benzylic carbocation.

  • Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond and regeneration of the acid catalyst.

reaction_pathway reactant 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol intermediate1 Protonated Alcohol reactant->intermediate1 + H+ intermediate2 Tertiary Benzylic Carbocation intermediate1->intermediate2 - H2O product This compound intermediate2->product - H+

Figure 1: Reaction pathway for the acid-catalyzed dehydration of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol14944-28-6C₁₁H₁₄O162.23
Sulfuric Acid (9 M)7664-93-9H₂SO₄98.08
Sodium Hydroxide (3 N)1310-73-2NaOH40.00
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Calcium Chloride10043-52-4CaCl₂110.98
Diethyl Ether60-29-7(C₂H₅)₂O74.12

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus, combine 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and 9 M sulfuric acid. Note: The optimal molar ratio of substrate to acid should be determined empirically, but a starting point of 1:0.5 to 1:1 is suggested.

  • Distillation: Heat the reaction mixture gently with stirring. The product, this compound, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice-water bath. Monitor the distillation temperature.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer successively with an equal volume of deionized water, 3 N sodium hydroxide solution, and brine.

    • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purification:

    • Decant the dried organic layer into a clean, dry round-bottom flask.

    • Perform a final simple distillation to purify the this compound. Collect the fraction boiling at the expected boiling point of the product.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis a Combine Reactants: 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol + Sulfuric Acid b Heat and Distill a->b c Collect Distillate b->c d Wash with H₂O c->d e Wash with NaOH (aq) d->e f Wash with Brine e->f g Dry with CaCl₂ f->g h Simple Distillation g->h i Characterization (GC-MS, NMR) h->i

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

4.1. Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
1-methyl-1,2,3,4-tetrahydronaphthalen-1-olC₁₁H₁₄O162.23Solid or Oil14944-28-6
This compoundC₁₁H₁₂144.22Liquid (presumed)4373-13-1

4.2. Expected Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched literature, the following table outlines the expected key spectroscopic features based on its structure and data from analogous compounds.

AnalysisExpected Key Signals
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Olefinic proton (triplet or multiplet, ~5.8-6.2 ppm), Allylic protons (multiplets, ~2.2-2.8 ppm), Methyl protons (singlet, ~2.1-2.3 ppm), Aliphatic protons (multiplet, ~1.8-2.2 ppm)
¹³C NMR Aromatic carbons (~125-140 ppm), Olefinic carbons (~120-135 ppm), Allylic and aliphatic carbons (~20-35 ppm), Methyl carbon (~20-25 ppm)
GC-MS Molecular ion peak (m/z) at ~144. Fragmentation pattern would likely show loss of a methyl group (M-15) and other characteristic fragments of the dihydronaphthalene core.

Conclusion

The synthesis of this compound from 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol via acid-catalyzed dehydration is a feasible and straightforward transformation. This guide provides a robust framework for its execution in a laboratory setting. Researchers and professionals in drug development can utilize this methodology to access this and related dihydronaphthalene scaffolds for further chemical exploration and biological evaluation. It is recommended that the reaction conditions be optimized to maximize yield and purity, and that the final product be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

Technical Guide: Chemical Properties and Synthetic Pathways of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted dihydronaphthalene derivative. The dihydronaphthalene scaffold is of significant interest in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its utility as a synthetic intermediate.[1] This technical guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and a detailed experimental protocol for a plausible synthetic route to this compound.

Chemical and Physical Properties

Quantitative physical data for this compound is not extensively documented in publicly available literature. However, data for the parent compound, 1,2-dihydronaphthalene, and related isomers are provided for context and estimation.

Table 1: General and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂Key Organics[2]
Molecular Weight 144.22 g/mol BenchChem[1]
CAS Number 4373-13-1Key Organics[2]
Mass Spectrum (GC-MS) Major peaks at m/z 144, 129, 128SpectraBase[3], PubChem[4]
¹³C NMR Spectrum Data availablePubChem[4]
IR Spectrum Data availablePubChem[4]

Table 2: Physical Properties of Related Dihydronaphthalene Compounds

CompoundBoiling PointMelting PointDensityRefractive Index
1,2-Dihydronaphthalene 89 °C (16 mmHg)-8 °C0.997 g/mL (25 °C)n20/D 1.582
1,2,3,4-Tetrahydronaphthalene (Tetralin) 206-208 °C-35.8 °C0.970 g/cm³-

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-methyl-1-tetralone. The first step is a Grignard reaction to introduce a methyl group at the C1 position, forming the tertiary alcohol, 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. The second step is the acid-catalyzed dehydration of this alcohol to yield the desired dihydronaphthalene.

Experimental Protocols

Step 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol via Grignard Reaction

Materials:

  • 4-Methyl-1-tetralone

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with 4-Methyl-1-tetralone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 4-methyl-1-tetralone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. The crude product can be purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Dehydration of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Materials:

  • 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Toluene or other suitable high-boiling solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol in toluene.

  • Dehydration: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the solution. Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Workflow

The overall synthetic pathway from 4-methyl-1-tetralone to this compound is depicted below.

Synthesis_Workflow Start 4-Methyl-1-tetralone Grignard 1. CH₃MgI, Et₂O 2. H₂O work-up Start->Grignard Alcohol 1,4-Dimethyl-1,2,3,4- tetrahydronaphthalen-1-ol Grignard->Alcohol Dehydration H₂SO₄ (cat.), Toluene Reflux (Dean-Stark) Alcohol->Dehydration Product This compound Dehydration->Product

Caption: Synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of the tertiary alcohol intermediate proceeds through an E1 elimination mechanism.

Dehydration_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation to form Alkene Alcohol Tertiary Alcohol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation Alkene This compound Carbocation->Alkene - H⁺ Carbocation->Alkene Water H₂O H_plus_regenerated H⁺

References

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene (CAS: 4373-13-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2-dihydronaphthalene (CAS number 4373-13-1), a member of the dihydronaphthalene class of compounds. Dihydronaphthalene scaffolds are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents that function as tubulin polymerization inhibitors.[1][2][3] This document consolidates available data on the physicochemical properties, synthesis, and potential biological relevance of this compound, aiming to serve as a valuable resource for researchers in organic synthesis and drug discovery. While direct biological data for this specific compound is limited, the known activities of related dihydronaphthalene analogs suggest its potential as a subject for further investigation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 4373-13-1[4][5]
Molecular Formula C₁₁H₁₂[4][5]
Molecular Weight 144.22 g/mol [4][5]
IUPAC Name This compound[4]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 4-methyl-1-tetralone. This process consists of the reduction of the tetralone to the corresponding alcohol, followed by acid-catalyzed dehydration.

Synthesis of the Precursor: 4-Methyl-1-tetralone

A common method for the synthesis of 4-methyl-1-tetralone is the intramolecular Friedel-Crafts acylation of γ-phenylvaleric acid or its acid chloride.[6]

Experimental Protocol: Synthesis of 4-Methyl-1-tetralone [6]

  • Reaction: In a suitable reaction vessel, γ-valerolactone is reacted with benzene in the presence of aluminum chloride (AlCl₃).

  • Reagents:

    • γ-valerolactone

    • Benzene

    • Aluminum chloride (anhydrous)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in benzene, γ-valerolactone is added portion-wise at a controlled temperature.

    • The reaction mixture is stirred for several hours at room temperature.

    • The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).

    • The combined organic extracts are washed sequentially with water, a dilute base solution (e.g., 20% potassium hydroxide), and finally with water.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-methyl-1-tetralone. The boiling point is reported as 108–110 °C at 1 mmHg.[6]

G cluster_0 Step 1: Synthesis of 4-Methyl-1-tetralone cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration γ-valerolactone γ-valerolactone Benzene Benzene AlCl3 AlCl₃ Friedel_Crafts Friedel-Crafts Acylation 4_methyl_1_tetralone 4-Methyl-1-tetralone Reduction Reduction 4_methyl_1_tetralone->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) 4_methyl_tetralol 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Reduction->4_methyl_tetralol Dehydration Dehydration 4_methyl_tetralol->Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Final_Product This compound Dehydration->Final_Product

Caption: Proposed mechanism of action for dihydronaphthalene-based anticancer agents.

While specific studies on the biological activity of this compound are not available in the current literature, its structural similarity to known tubulin polymerization inhibitors suggests that it may possess similar properties. Further research is warranted to evaluate its cytotoxic effects and its potential as an anticancer agent.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated potential in cancer therapy. This technical guide has outlined its fundamental properties and a plausible synthetic route. The lack of comprehensive spectroscopic and biological data for this specific compound highlights an opportunity for further research. Future studies should focus on a complete analytical characterization and a thorough investigation of its biological activities, particularly its potential as an inhibitor of tubulin polymerization. Such research could contribute to the development of novel and effective anticancer therapeutics.

References

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Methyl-1,2-dihydronaphthalene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visualization of related biological pathways.

Core Molecular Information

This compound is an aromatic hydrocarbon belonging to the dihydronaphthalene class of compounds. Its structure consists of a naphthalene core partially hydrogenated at the 1 and 2 positions, with a methyl group substitution at the 4th position.

Structural and Physicochemical Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific derivative, values for the parent compound, 1,2-dihydronaphthalene, are provided for reference where necessary.

PropertyValue (this compound)Value (1,2-Dihydronaphthalene - for reference)Source(s)
Molecular Formula C₁₁H₁₂C₁₀H₁₀[1]
Molecular Weight 144.213 g/mol 130.19 g/mol [1]
CAS Number 4373-13-1447-53-0[1]
IUPAC Name 1,2-dihydro-4-methylnaphthalene1,2-Dihydronaphthalene[1]
Boiling Point Data not available89 °C at 16 mmHg
Melting Point Data not available-8 °C
Density Data not available0.997 g/mL at 25 °C
Solubility Data not availableNot miscible or difficult to mix with water[2]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, mass spectrometry (GC-MS) and infrared (FTIR) spectra are noted to be available through specialized databases.[3] For comparative purposes, characteristic spectral data for the parent 1,2-dihydronaphthalene are presented.

Table 2: Spectroscopic Data for 1,2-Dihydronaphthalene (Reference)

Spectrum TypeKey Peaks / Chemical Shifts (δ)Source(s)
¹H NMR δ 7.29-6.85 (m, Ar-H), 6.42 (d, J=9.6 Hz, Ar-H), 5.99 (dt, J=9.6, 4.2 Hz, =CH-), 2.75 (t, J=8.1 Hz, Ar-CH₂-), 2.28 (m, -CH₂-)[4]
¹³C NMR δ 134.8, 131.9, 129.2, 127.8, 127.1, 126.3, 125.8, 125.3 (Aromatic & Vinylic C), 28.3 (C1), 23.0 (C2)[5]
Mass Spectrum (EI) Major fragments (m/z): 130 (M+), 129, 128, 115[4]
IR Spectrum Data available in the NIST Chemistry WebBook[6]

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not prominently documented, a general and plausible synthetic route involves the dehydration of the corresponding alcohol, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.[7] The dihydronaphthalene scaffold is a crucial intermediate in organic synthesis, often prepared through cyclization reactions or elimination reactions from substituted tetralin precursors.[7]

Example Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative

The following protocol details the synthesis of a dihydronaphthalene derivative, illustrating a common methodology that could be adapted. This specific example is for the synthesis of 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.[8]

Materials:

  • 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution

  • Trimethyl borate (B(OMe)₃)

  • Glacial acetic acid

  • 35 wt% Hydrogen peroxide (H₂O₂)

Procedure:

  • A solution of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (4.0 eq) is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for 1 hour.

  • The mixture is allowed to warm to room temperature.

  • Trimethyl borate (2.0 eq) is added dropwise, and the reaction is stirred for 1 hour at room temperature.

  • Glacial acetic acid is added dropwise, followed by the careful, dropwise addition of 35 wt% H₂O₂.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up involves quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure to yield the crude product.

  • Purification is typically achieved by flash column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of dihydronaphthalene derivatives.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (e.g., Substituted Tetralone) Reaction Chemical Transformation (e.g., Dehydration, Cyclization) Start->Reaction Reagents, Catalyst, Temp Control Quench Reaction Quenching Reaction->Quench Stop Reaction Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography Crude Product Final Pure Dihydronaphthalene Derivative Chromatography->Final

Generalized workflow for dihydronaphthalene synthesis.

Applications in Drug Development

The dihydronaphthalene scaffold is of significant interest to the pharmaceutical industry, particularly in the development of anticancer agents.[7] Derivatives of this structure have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Many dihydronaphthalene-based compounds are inspired by the natural product Combretastatin A-4 (CA4) and function as microtubule-destabilizing agents.[8][9] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of the cytoskeleton dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

The following diagram illustrates the signaling pathway associated with tubulin polymerization inhibitors.

G Compound Dihydronaphthalene Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of tubulin polymerization inhibition.
Preclinical Evaluation Workflow

The development of dihydronaphthalene analogues as anticancer agents follows a standard preclinical evaluation pipeline. This involves initial synthesis, in vitro testing for cytotoxicity and mechanism of action, and in vivo studies to assess efficacy and safety.

G Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->InVitro Mechanism Mechanism of Action (e.g., Tubulin Assay, Cell Cycle Analysis) InVitro->Mechanism Active Compounds InVivo In Vivo Efficacy (e.g., Xenograft Mouse Models) Mechanism->InVivo Confirmed MoA Tox Toxicology & Safety Assessment InVivo->Tox Efficacious Compounds Candidate Lead Candidate Selection Tox->Candidate

Preclinical evaluation workflow for anticancer agents.

Several studies have demonstrated that synthetic dihydronaphthalene derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), with IC₅₀ values in the low micromolar to nanomolar range.[11][12] These findings underscore the potential of the dihydronaphthalene scaffold as a valuable template for the design of novel and effective anticancer therapeutics.

References

Spectroscopic and Synthetic Profile of 4-Methyl-1,2-dihydronaphthalene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Methyl-1,2-dihydronaphthalene. Due to the limited availability of direct experimental data for this specific isomer, this document also includes data for the closely related parent compound, 1,2-dihydronaphthalene, to provide a foundational understanding of its spectroscopic characteristics. The methodologies presented are based on established protocols for the synthesis and analysis of dihydronaphthalene derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its parent compound, 1,2-dihydronaphthalene. It is important to note that where experimental data for the 4-methyl derivative is not publicly available, the data for the unsubstituted 1,2-dihydronaphthalene is provided as a reference.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~7.1-7.3m-Aromatic-H
~6.0t~4.0Vinylic-H (C3-H)
~2.8t~8.0Allylic-H (C1-H₂)
~2.3m-Benzylic-H (C2-H₂)
~2.2s-Methyl-H (C4-CH₃)
1,2-Dihydronaphthalene [1][2]7.29-6.85m-Aromatic-H
6.42d9.6Vinylic-H
5.99dt9.6, 4.2Vinylic-H
2.75t8.2Allylic-H
2.28m-Benzylic-H

Note: Data for this compound is predicted based on known substituent effects and data from similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~135-140Quaternary Aromatic-C
~125-130Aromatic-CH
~125Vinylic-C
~120Vinylic-C
~30Allylic-CH₂
~25Benzylic-CH₂
~20Methyl-CH₃
1,2-Dihydronaphthalene [2]134.8Quaternary Aromatic-C
132.5Quaternary Aromatic-C
128.8Aromatic-CH
127.3Aromatic-CH
126.5Aromatic-CH
126.4Vinylic-CH
125.9Vinylic-CH
28.1Allylic-CH₂
23.1Benzylic-CH₂

Note: Data for this compound is predicted based on known substituent effects and data from similar compounds.

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~3050-3020Aromatic/Vinylic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1650C=C Stretch (Vinylic)
~1600, 1490C=C Stretch (Aromatic)
~750-700Aromatic C-H Bend (Ortho-disubstituted)
1,2-Dihydronaphthalene 3060, 3020Aromatic/Vinylic C-H Stretch
2930, 2860, 2830Aliphatic C-H Stretch
1650C=C Stretch (Vinylic)
1595, 1480, 1450C=C Stretch (Aromatic)
740Aromatic C-H Bend

Note: Data for this compound is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

Compoundm/zRelative IntensityAssignment
This compound [3][4]144High[M]⁺ (Molecular Ion)
129High[M-CH₃]⁺
115Moderate[M-C₂H₅]⁺
1,2-Dihydronaphthalene 130High[M]⁺ (Molecular Ion)
129High[M-H]⁺
115High[M-CH₃]⁺
102Moderate[M-C₂H₄]⁺

Experimental Protocols

Synthesis of this compound via Birch Reduction

This procedure is adapted from general methods for the reduction of naphthalene systems.

Materials:

  • 1-Methylnaphthalene

  • Anhydrous ethanol

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is charged with anhydrous liquid ammonia (approx. 200 mL).

  • Sodium metal (X molar equivalents) is added in small pieces to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

  • A solution of 1-methylnaphthalene (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise to the sodium-ammonia solution.

  • The reaction mixture is stirred for 2-3 hours, maintaining the temperature at -78 °C.

  • After the reaction is complete, the excess sodium is quenched by the slow addition of solid ammonium chloride until the blue color disappears.

  • The liquid ammonia is allowed to evaporate overnight under a fume hood.

  • The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Analysis Protocol:

Instrumentation:

  • NMR: A 400 MHz (or higher) spectrometer.

  • IR: Fourier Transform Infrared (FTIR) spectrometer.

  • MS: Gas Chromatography-Mass Spectrometer (GC-MS).

Sample Preparation:

  • NMR: The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR: A thin film of the neat liquid is prepared on a salt plate (e.g., NaCl or KBr).

  • MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether) for injection into the GC-MS.

Data Acquisition:

  • ¹H NMR: A standard proton spectrum is acquired.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired.

  • IR: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • MS: The sample is analyzed using a standard GC temperature program and electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation final_structure Confirmed Structure of This compound structure_elucidation->final_structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Data_Integration cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound H_NMR ¹H NMR - Proton environment - Coupling patterns Compound->H_NMR C_NMR ¹³C NMR - Carbon backbone - Number of unique carbons Compound->C_NMR IR Infrared Spectroscopy - Functional groups (C=C, C-H stretches) Compound->IR MS Mass Spectrometry - Molecular weight - Fragmentation pattern Compound->MS Structure Structural Information H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

References

The Reactivity of the Double Bond in 4-Methyl-1,2-dihydronaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted polycyclic aromatic hydrocarbon derivative with a structure that presents intriguing possibilities for chemical modification. The dihydronaphthalene scaffold is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including natural products and biologically active compounds. Notably, this framework is a key component in the development of small-molecule inhibitors of tubulin polymerization, which are of significant interest as potential anticancer agents.[1] The reactivity of the isolated double bond in the hydroaromatic ring of this compound is of primary interest for creating diverse molecular architectures. This guide provides a detailed exploration of the chemical behavior of this double bond, focusing on key reaction classes including electrophilic additions, cycloadditions, oxidation, and reduction.

Core Reactivity Principles

The double bond in this compound is expected to exhibit reactivity typical of a tetrasubstituted alkene. However, its behavior is modulated by several factors:

  • Steric Hindrance: The presence of the methyl group at the allylic C4 position and the fused aromatic ring create a sterically hindered environment, which can influence the facial selectivity of approaching reagents.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the regioselectivity of electrophilic additions.

  • Ring Strain: The dihydro-aromatic ring system possesses a degree of conformational rigidity that can affect the stereochemical outcome of reactions.

Electrophilic Addition Reactions

Electrophilic additions to the double bond of this compound are predicted to follow established mechanistic pathways, with the regioselectivity and stereoselectivity being key considerations.

Hydrohalogenation

The addition of hydrogen halides (HX) to the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond to form the more stable carbocation. In this case, both carbons of the double bond are trisubstituted. However, the proximity of the electron-donating methyl group at C4 can influence the stability of the potential carbocations.

Expected Reaction Pathway:

start This compound intermediate1 Carbocation Intermediate A (More Stable) start->intermediate1 + H+ intermediate2 Carbocation Intermediate B (Less Stable) start->intermediate2 + H+ product1 Major Product (Halide at C2) intermediate1->product1 + X- product2 Minor Product (Halide at C1) intermediate2->product2 + X-

Caption: Proposed mechanism for hydrohalogenation.

Discussion: The formation of a tertiary carbocation at C2 is likely favored over a tertiary carbocation at C1 due to the electronic influence and potential steric hindrance around C1. This would lead to the halide adding preferentially to the C2 position.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) is expected to proceed through a bridged halonium ion intermediate, followed by anti-addition of the halide ion.

Expected Stereochemistry:

reactant This compound intermediate Bridged Halonium Ion reactant->intermediate + X2 product Trans-dihalide Product intermediate->product + X- (anti-attack)

Caption: Stereochemical pathway of halogenation.

Discussion: The attack of the halide ion on the bridged intermediate will occur from the face opposite to the bridge, resulting in a trans-dihalo product. The facial selectivity of the initial attack by the halogen may be influenced by the steric bulk of the methyl group.

Oxidation Reactions

Epoxidation

Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common method to form epoxides. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn addition.

Expected Reaction:

reactant This compound product This compound oxide reactant->product + m-CPBA

Caption: Epoxidation of the double bond.

Discussion: The stereochemical outcome will depend on the facial selectivity of the m-CPBA attack. It is plausible that the peroxy acid will approach from the face opposite to the quasi-axial methyl group to minimize steric interactions, leading to the formation of a major diastereomer of the epoxide.

Ozonolysis

Ozonolysis results in the cleavage of the double bond. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield aldehydes and/or ketones.

Expected Products (Reductive Workup):

ReactantReagentsExpected Product(s)
This compound1. O₃; 2. DMSA diketone resulting from the cleavage of the C1-C2 bond.

Experimental Protocol (General for Ozonolysis): A solution of the alkene in an inert solvent (e.g., dichloromethane) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling nitrogen through the solution. A reducing agent (e.g., dimethyl sulfide) is then added, and the mixture is allowed to warm to room temperature. The product is then isolated and purified by standard methods.

Reduction Reactions

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond will lead to the formation of 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Expected Reaction:

reactant This compound product 4-Methyl-1,2,3,4-tetrahydronaphthalene reactant->product H₂, Pd/C

Caption: Catalytic hydrogenation to the tetralin derivative.

Discussion: The stereochemistry of the product will depend on the facial selectivity of the hydrogenation. The hydrogen atoms are likely to add from the less sterically hindered face of the double bond.

Experimental Protocol (General for Catalytic Hydrogenation): The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.

Cycloaddition Reactions

Diels-Alder Reaction

The double bond in this compound can potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity will be influenced by the electronic nature of the double bond and steric hindrance.

Expected Reaction with a Diene:

ReactantDiene ExampleExpected Product
This compound1,3-ButadieneA tricyclic adduct.

Discussion: The stereochemistry of the Diels-Alder adduct will be governed by the endo rule, although steric factors may play a significant role. The reaction may require elevated temperatures due to the tetrasubstituted nature of the dienophile.

Summary of Expected Reactivity

Reaction TypeReagentsKey Features
Electrophilic Addition
HydrohalogenationHBr, HClFollows Markovnikov's rule, likely regioselective.
HalogenationBr₂, Cl₂Anti-addition via a halonium ion intermediate, resulting in a trans product.
Oxidation
Epoxidationm-CPBASyn-addition of an oxygen atom, stereoselectivity influenced by steric hindrance.
Ozonolysis1. O₃; 2. DMSCleavage of the double bond to form a diketone.
Reduction
Catalytic HydrogenationH₂, Pd/CSyn-addition of hydrogen to form the corresponding tetralin derivative.
Cycloaddition
Diels-AlderConjugated dienesActs as a dienophile to form a new six-membered ring.

Conclusion

The double bond in this compound serves as a versatile functional handle for a variety of chemical transformations. While specific experimental data for this compound is limited in the readily available literature, its reactivity can be reliably predicted based on the well-established principles of organic chemistry and by analogy to related dihydronaphthalene systems. The steric and electronic influence of the methyl group and the fused aromatic ring are key factors in determining the regio- and stereochemical outcomes of these reactions. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound as a building block in the synthesis of novel and complex molecules. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and quantitative outcomes for this promising scaffold.

References

Core Principles: 4-Methyl-1,2-dihydronaphthalene in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydronaphthalene scaffold is a cornerstone in synthetic organic chemistry and medicinal chemistry, serving as a crucial intermediate in the creation of complex organic molecules.[1] Its structural rigidity and defined stereochemistry are highly valued in the design of molecules intended for specific biological targets.[1] While direct research applications of 4-Methyl-1,2-dihydronaphthalene are not extensively documented, the broader class of dihydronaphthalene derivatives has shown significant promise, particularly in the development of novel anticancer agents. This guide will delve into the potential research applications of the this compound core structure, drawing insights from studies on its close analogs.

Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives against MCF-7 Human Breast Cancer Cells

The following table summarizes the in vitro cytotoxic activity of various synthesized dihydronaphthalene derivatives against the MCF-7 human breast adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 (μM) against MCF-7 CellsReference Drug (Staurosporine) IC50 (μM)
5a 0.93 ± 0.026.08 ± 0.15
5d 1.76 ± 0.046.08 ± 0.15
5e 2.36 ± 0.066.08 ± 0.15
10 2.83 ± 0.076.08 ± 0.15
3d 3.73 ± 0.096.08 ± 0.15

Data sourced from Ahmed et al., 2020.[2][3][4]

Table 2: Inhibitory Activity of Dihydronaphthalene Analogues on Tubulin Polymerization

This table presents the half-maximal inhibitory concentration (IC50) of dihydronaphthalene analogues, inspired by combretastatin A-4, on tubulin polymerization. These compounds represent a class of vascular disrupting agents (VDAs).

CompoundIC50 (μM) for Tubulin Polymerization Inhibition
KGP03 1.0
KGP413 1.2

Data sourced from research on dihydronaphthalene analogues as anticancer agents.[5][6]

Experimental Protocols

Synthesis of Dihydronaphthalene Derivatives

A general synthetic pathway to novel dihydronaphthalene derivatives with potential cytotoxic activity involves a multi-step process starting from 6-methoxy-1-tetralone.[2][3][4]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine (2) This starting material is prepared from 6-methoxy-1-tetralone.[2]

Step 2: Synthesis of N-(Substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene) hydrazinecarbothioamide (3a-d) A mixture of compound 2 (0.002 mol) and the appropriate substituted isothiocyanate (0.002 mol) are reacted.[2]

Step 3: Synthesis of Thiazolidinone Derivatives (4a-d) Thiosemicarbazides (3a-d) are reacted with ethyl chloroacetate to yield thiazolidinone derivatives.[2]

Step 4: Synthesis of Pyrano[2,3-d]thiazolecarbonitrile Derivatives (5a-f) A mixture of compounds 4a or 4c, various aryl aldehydes, and malononitrile is heated in distilled water with a catalytic amount of potassium hydrogen phthalate.[2][3][4]

Step 5: Synthesis of Enaminone Derivative (6) Compound 4a (0.001 mol) is refluxed with DMF-DMA (2 mL) for approximately 1 hour. After cooling, the solid product is filtered, washed with petroleum ether, dried, and recrystallized from dilute ethanol.[2]

Step 6: Further Derivatization The enaminone (6) can be condensed with various reagents such as ethyl acetoacetate, acetylacetone, malononitrile, or cyanothioacetamide to produce a diverse range of heterocyclic compounds.[2][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against breast cancer (MCF-7) cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Plating: MCF-7 cells are plated in 96-well plates at a density of 1.2 - 1.8 × 10,000 cells/well in 100 μL of medium and allowed to grow for 24 hours.[3]

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well.

  • Incubation: The plates are incubated to allow the mitochondrial reduction of the colorless MTT to purple formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.

Visualizations

Synthetic Pathway for Dihydronaphthalene-based Cytotoxic Agents

G A 6-Methoxy-1-tetralone B Hydrazine Derivative (2) A->B C Thiosemicarbazides (3a-d) B->C + Aryl isothiocyanates D Thiazolidinone Derivatives (4a-d) C->D + Ethyl chloroacetate E Pyrano[2,3-d]thiazole Derivatives (5a-f) (Potent Cytotoxic Agents) D->E + Aryl aldehydes + Malononitrile F Enaminone Derivative (6) D->F + DMF-DMA G Further Heterocyclic Derivatives (7-12) F->G + Various Reagents

Caption: Synthetic route to dihydronaphthalene derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Dihydronaphthalene analogues inspired by combretastatin A-4 function as inhibitors of tubulin polymerization, a critical process in cell division.[5][6] This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.

G A Dihydronaphthalene Analogue B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest D->E G Vascular Disruption in Tumors D->G F Apoptosis (Cancer Cell Death) E->F

Caption: Pathway of tubulin polymerization inhibition.

Future Directions and Research Potential

The dihydronaphthalene scaffold, including this compound, holds significant potential for the development of novel therapeutics. The demonstrated potent cytotoxic and anti-mitotic activities of its derivatives warrant further investigation. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives to identify the key structural features that enhance anticancer activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds beyond tubulin polymerization.

  • In Vivo Efficacy and Toxicology: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

  • Development as Vascular Disrupting Agents: Further exploring the potential of water-soluble prodrugs of dihydronaphthalene derivatives to selectively target and disrupt tumor vasculature.[5][6]

References

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene Derivatives and Analogs as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1,2-dihydronaphthalene derivatives and their analogs, a promising class of compounds with significant potential in oncology. This document details their synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Within this landscape, this compound derivatives have emerged as a significant scaffold for the development of potent cytotoxic agents.[1][2] These compounds and their analogs often draw structural inspiration from natural products like colchicine and combretastatin A-4 (CA4), which are known inhibitors of tubulin polymerization.[3][4] By interacting with the colchicine binding site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4][5]

This guide will explore the synthetic strategies employed to create a diverse library of these compounds, delve into their primary mechanism of action as tubulin polymerization inhibitors, and present a consolidated view of their biological activity through structured data tables. Furthermore, detailed experimental protocols are provided to enable researchers to synthesize and evaluate these promising anticancer candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs typically commences from readily available starting materials such as 6-methoxy-1-tetralone.[1][6][7] A variety of synthetic strategies have been developed to introduce diverse functionalities onto the dihydronaphthalene core, aiming to enhance biological activity and explore structure-activity relationships (SAR).

A general workflow for the synthesis and subsequent biological evaluation of these compounds is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., 6-methoxy-1-tetralone) step1 Formation of Hydrazine Derivative start->step1 step2 Reaction with Isothiocyanates step1->step2 step3 Cyclization to Thiazolidinone Derivatives step2->step3 step4 Further Derivatization (e.g., Knoevenagel condensation) step3->step4 product Final Dihydronaphthalene Derivatives step4->product eval1 In vitro Cytotoxicity Assays (e.g., MTT Assay) product->eval1 eval2 Tubulin Polymerization Assay eval1->eval2 eval3 Mechanism of Action Studies (e.g., Cell Cycle Analysis) eval2->eval3 data Data Analysis (IC50/GI50 Determination) eval3->data G cluster_pathway Mechanism of Tubulin Polymerization Inhibition compound This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules Leads to mitosis Mitosis (Cell Division) polymerization->mitosis microtubules->mitosis Essential for apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Methyl-1,2-dihydronaphthalene, a valuable intermediate in organic synthesis. The featured method is the dehydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This protocol offers a reliable and selective route to the desired dihydronaphthalene derivative. Included are comprehensive methodologies, a summary of expected quantitative data, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.

Introduction

Dihydronaphthalene scaffolds are crucial structural motifs in a variety of biologically active molecules and natural products. Their rigid framework allows for the precise positioning of functional groups, making them attractive intermediates in drug discovery and development. Specifically, substituted dihydronaphthalenes are precursors for the synthesis of more complex polycyclic systems. The synthesis of this compound is of interest for creating analogues of known bioactive compounds and for the exploration of new chemical entities.

The protocol described herein focuses on the chemical dehydrogenation of a substituted tetralin, a common and effective strategy for introducing unsaturation to form a dihydronaphthalene. Among various dehydrogenating agents, DDQ is a powerful and selective choice for such transformations under relatively mild conditions.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound via the dehydrogenation of 4-methyl-1,2,3,4-tetrahydronaphthalene using DDQ. The yield is representative of typical DDQ-mediated dehydrogenations of substituted tetralins.

ParameterValue
Starting Material4-Methyl-1,2,3,4-tetrahydronaphthalene
Reagent2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
ProductThis compound
Molecular FormulaC₁₁H₁₂
Molecular Weight144.21 g/mol
Typical Yield85-95%
Purity (post-purification)>98% (by GC-MS)
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature to 50°C

Experimental Protocol

This protocol details the synthesis of this compound from 4-methyl-1,2,3,4-tetrahydronaphthalene.

Materials:

  • 4-Methyl-1,2,3,4-tetrahydronaphthalene

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous Dioxane (or Benzene)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,3,4-tetrahydronaphthalene (1.0 eq).

    • Dissolve the starting material in anhydrous dioxane (approximately 10-15 mL per gram of starting material).

    • In a separate container, dissolve DDQ (1.1 eq) in a minimal amount of anhydrous dioxane.

  • Reaction Execution:

    • Slowly add the DDQ solution to the stirred solution of the starting material at room temperature.

    • The reaction mixture will typically darken, and a precipitate of the hydroquinone byproduct (DDQH₂) will form over time.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Remove the precipitated DDQH₂ by vacuum filtration, washing the solid with a small amount of cold dioxane or dichloromethane.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane or hexane.

    • Prepare a silica gel column packed with a slurry of silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity). Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_sm Dissolve 4-methyl-1,2,3,4-tetrahydronaphthalene in anhydrous dioxane start->dissolve_sm dissolve_ddq Dissolve DDQ in anhydrous dioxane start->dissolve_ddq react Combine solutions and stir at room temperature (12-24h) dissolve_sm->react dissolve_ddq->react filtration Filter to remove precipitated DDQH₂ react->filtration concentrate Concentrate filtrate under reduced pressure filtration->concentrate purify Purify by silica gel column chromatography concentrate->purify characterize Characterize product (NMR, GC-MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_pathway reactant 4-Methyl-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄ intermediate Carbocation Intermediate reactant->intermediate Hydride Abstraction product This compound C₁₁H₁₂ intermediate->product Proton Elimination ddqh2 DDQH₂ ddq DDQ

Caption: Proposed mechanism for the DDQ-mediated dehydrogenation.

purification of 4-Methyl-1,2-dihydronaphthalene by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Purification of 4-Methyl-1,2-dihydronaphthalene by Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of this compound using column chromatography. Detailed protocols for sample preparation, column packing, elution, and fraction analysis are outlined to ensure researchers, scientists, and drug development professionals can achieve high purity of the target compound. This application note also includes data presentation in tabular format for easy comparison and visual diagrams of the experimental workflow.

Introduction

This compound is a substituted dihydronaphthalene, a class of compounds that serve as important intermediates in the synthesis of various biologically active molecules and complex organic structures.[1] Effective purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that may interfere with subsequent reactions or biological assays. Column chromatography is a widely used and effective technique for the purification of such organic compounds on a preparative scale. This document details a robust protocol for the purification of this compound using silica gel column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This will provide a preliminary indication of the separation efficiency.

Protocol for TLC Analysis:

  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent. A good starting eluent is a mixture of a nonpolar solvent and a slightly more polar solvent.

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.

Table 1: TLC Solvent System Optimization

TrialMobile Phase (v/v)Rf of this compound (Predicted)Observations
1Hexane~0.05Compound shows minimal movement from the baseline.
2Hexane:Ethyl Acetate (99:1)~0.25Good separation from more polar impurities.
3Hexane:Ethyl Acetate (95:5)~0.50Compound moves too quickly, potentially co-eluting with less polar impurities.
4Hexane:Dichloromethane (9:1)~0.30Another viable option, offering different selectivity.

Note: These are predicted values. Actual Rf values should be determined experimentally.

Based on the TLC trials, a mobile phase of Hexane:Ethyl Acetate (99:1) is recommended for the initial column chromatography.

Experimental Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40-60 mm diameter, 400-600 mm length)

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Column Packing
  • Slurry Packing Method:

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (Hexane:Ethyl Acetate 99:1). The amount of silica gel should be approximately 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude material).

    • Ensure the column is securely clamped in a vertical position. Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dry Loading (Recommended for less soluble samples):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading (for readily soluble samples):

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica bed without disturbing the surface.

Elution and Fraction Collection
  • Carefully add the mobile phase (Hexane:Ethyl Acetate 99:1) to the top of the column.

  • Begin collecting fractions in appropriately sized test tubes or flasks. The fraction size will depend on the column dimensions and the expected separation (e.g., 10-20 mL fractions).

  • Maintain a constant flow of the eluent. A gentle positive pressure of air or nitrogen can be applied to accelerate the process (flash chromatography).

  • Monitor the elution of compounds by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to track the separation.

Post-Purification Analysis
  • Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The purity of the final product should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

Table 2: Summary of Column Chromatography Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (99:1 v/v)
Column Dimensions Diameter: 40-60 mm, Length: 400-600 mm
Silica Gel Mass 50-100 g per 1 g of crude sample
Sample Loading Dry loading recommended
Elution Mode Isocratic (or gradient if necessary)
Fraction Size 10-20 mL
Monitoring TLC (UV visualization at 254 nm)

Potential Impurities and Separation Strategy

The synthesis of this compound can result in several impurities depending on the synthetic route. Common impurities might include:

  • Unreacted Starting Materials: These could be more or less polar than the product.

  • Isomers: Positional isomers such as 1-Methyl-1,2-dihydronaphthalene or other methylated dihydronaphthalenes.

  • Over-reduction/Aromatization Products: Tetralin or naphthalene derivatives.

The nonpolar nature of this compound dictates the use of a largely nonpolar mobile phase. Less polar impurities will elute before the desired product, while more polar impurities will have a stronger affinity for the silica gel and elute later. A gradient elution, starting with pure hexane and gradually increasing the polarity by adding ethyl acetate, can be employed for complex mixtures with impurities of widely varying polarities.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load Load Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase (Hexane:EtOAc 99:1) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Purity Assess Purity (GC-MS, NMR) Evaporate->Purity

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_compound Compound Properties cluster_conditions Chromatographic Conditions cluster_outcome Purification Outcome Compound This compound (Nonpolar) Separation Differential Migration Compound->Separation Impurities Potential Impurities (Varying Polarity) Impurities->Separation Stationary Stationary Phase: Silica Gel (Polar) Stationary->Separation Mobile Mobile Phase: Hexane:EtOAc (Nonpolar) Mobile->Separation PureProduct Purified Product Separation->PureProduct Successful Elution

Caption: Logical relationship of factors influencing chromatographic purification.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC optimization, column preparation, and elution, researchers can achieve a high degree of purity for their target compound, which is essential for its use in further research and development.

References

Application Note: 1H and 13C NMR Analysis of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis for the structural elucidation of 4-Methyl-1,2-dihydronaphthalene using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in tabular format, offers a comprehensive spectral assignment based on predicted values. Standardized experimental protocols for sample preparation and spectral acquisition are outlined to ensure reproducibility. Additionally, workflow and structural relationship diagrams are provided for enhanced clarity.

Introduction

This compound is a substituted dihydronaphthalene derivative. The dihydronaphthalene scaffold is a key structural motif in various biologically active compounds and serves as a valuable intermediate in organic synthesis. Accurate structural characterization is paramount for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the use of ¹H and ¹³C NMR for the analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The solvent for these predictions is deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5, H87.19 - 7.08m-
H6, H77.03 - 6.95m-
H35.89t4.6
H12.76t8.2
H22.30m-
CH₃2.01s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)
C4a135.2
C8a134.1
C4132.8
C7127.1
C5126.3
C6125.9
C3122.9
C128.5
C223.4
CH₃19.2

Experimental Protocols

The following protocols provide a standardized procedure for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Lock, Shim) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis & Assignment referencing->analysis

Caption: Experimental workflow for NMR analysis.

Structural Information from NMR

This diagram illustrates the relationship between the chemical structure of this compound and the information obtained from ¹H and ¹³C NMR spectroscopy.

structural_info cluster_structure This compound cluster_nmr NMR Spectroscopy cluster_info Derived Information mol Molecular Structure h1_nmr 1H NMR mol->h1_nmr c13_nmr 13C NMR mol->c13_nmr chem_shift_h Proton Chemical Shifts (Electronic Environment) h1_nmr->chem_shift_h integration Integration (Proton Ratios) h1_nmr->integration multiplicity Multiplicity & J-Coupling (Neighboring Protons) h1_nmr->multiplicity chem_shift_c Carbon Chemical Shifts (Carbon Types) c13_nmr->chem_shift_c num_signals Number of Signals (Symmetry) c13_nmr->num_signals

Caption: Information derived from NMR spectra.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in confirming the structure and purity of this compound. The detailed experimental protocols ensure that reliable and reproducible NMR data can be obtained. The provided diagrams offer a clear visualization of the experimental process and the structural insights gained from NMR spectroscopy.

Application Note: Analysis of 4-Methyl-1,2-dihydronaphthalene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a substituted polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification and characterization in complex mixtures. This application note provides a detailed protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) and outlines its expected fragmentation pattern based on established principles of mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available mass spectrum for this compound is limited, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of alkylated dihydronaphthalenes. The molecular ion (M+) is expected to be observed at m/z 144, corresponding to its molecular weight.[1] The fragmentation is likely to be dominated by the loss of a methyl radical and subsequent rearrangements to form stable aromatic cations.

Table 1: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonProposed Fragmentation PathwayRelative Abundance
144[C₁₁H₁₂]⁺• (Molecular Ion)Ionization of the parent moleculeModerate
129[C₁₀H₉]⁺Loss of a methyl radical (•CH₃) from the molecular ionHigh
128[C₁₀H₈]⁺•Loss of a hydrogen atom (•H) from the m/z 129 fragmentModerate to High
115[C₉H₇]⁺Loss of a methyl radical (•CH₃) from the m/z 129 fragment followed by rearrangementModerate
91[C₇H₇]⁺Formation of the tropylium ionLow to Moderate

Proposed Fragmentation Pathway

The electron ionization of this compound is expected to induce a series of fragmentation events. The primary fragmentation is the loss of the methyl group, a common feature for alkyl-substituted aromatic compounds, leading to a stable cation at m/z 129. Further fragmentation can occur through the loss of hydrogen atoms or rearrangement of the cyclic structure.

fragmentation_pathway M This compound (m/z = 144) F1 [M - CH₃]⁺ (m/z = 129) M->F1 - •CH₃ F2 [M - CH₃ - H]⁺• (m/z = 128) F1->F2 - •H F3 [M - CH₃ - CH₂]⁺ (m/z = 115) F1->F3 - CH₂ (rearrangement) F4 Tropylium Ion (m/z = 91) F1->F4 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or hexane.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • If analyzing complex matrices, an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE) with a silica-based sorbent, may be necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of PAHs.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Mode: Full scan for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) can be used for quantitative analysis of the target analyte with higher sensitivity.

3. Data Analysis

  • Process the acquired chromatograms and mass spectra using the instrument's data analysis software.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

  • For quantitative analysis, generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Prepare Working Standards Stock->Dilute Extract Sample Extraction (if needed) Dilute->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The predicted fragmentation pattern and detailed experimental protocol will aid researchers in the identification and quantification of this compound. The provided workflows can be adapted to specific research needs and instrumentation.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-dihydronaphthalene is a hydroaromatic compound that can serve as a precursor to 4-methylnaphthalene through catalytic dehydrogenation. This transformation is a key step in various synthetic pathways, particularly in the development of pharmaceuticals and other fine chemicals where the naphthalene scaffold is a crucial structural motif. The dihydronaphthalene core is found in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. Catalytic dehydrogenation provides an efficient method for the aromatization of this scaffold, often with high yield and selectivity.

This document provides detailed application notes and protocols for performing the catalytic dehydrogenation of this compound, drawing upon established methods for the dehydrogenation of related hydroaromatic compounds. The protocols focus on the use of common and effective palladium and platinum-based catalysts.

Catalytic Systems and Mechanisms

The catalytic dehydrogenation of dihydronaphthalenes typically involves the use of transition metal catalysts, with palladium (Pd) and platinum (Pt) being the most widely employed. These reactions can be performed under various conditions, including heterogeneous catalysis with supported metal catalysts (e.g., Pd/C, Pt/C) or homogeneous catalysis.

The general mechanism for dehydrogenation over a metal catalyst involves the following key steps:

  • Adsorption: The this compound molecule adsorbs onto the surface of the catalyst.

  • C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds in the dihydro-moiety.

  • β-Hydride Elimination: Successive β-hydride eliminations occur, leading to the formation of a double bond and adsorbed hydrogen atoms on the catalyst surface.

  • Desorption: The aromatic product, 4-methylnaphthalene, and hydrogen gas desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

DehydrogenationMechanism cluster_catalyst Catalyst Surface Catalyst Metal Catalyst (Pd or Pt) Intermediate2 Partially Dehydrogenated Intermediate Catalyst->Intermediate2 C-H Bond Activation Reactant This compound Intermediate1 Adsorbed Reactant Reactant->Intermediate1 Adsorption Product 4-Methylnaphthalene Intermediate2->Product β-Hydride Elimination H2 H₂ Gas Product->H2 Desorption

Caption: Generalized mechanism of catalytic dehydrogenation.

Experimental Protocols

Two primary protocols are presented below, utilizing common and effective catalyst systems for the dehydrogenation of hydroaromatics.

Protocol 1: Heterogeneous Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard method for the dehydrogenation of this compound using a heterogeneous catalyst, which simplifies product purification.

Materials:

  • This compound

  • 10% Palladium on activated carbon (10% Pd/C)

  • High-boiling point solvent (e.g., toluene, xylene, or mesitylene)

  • Inert gas (e.g., nitrogen or argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware for reflux and filtration

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the substrate in a suitable high-boiling point solvent (e.g., toluene, approximately 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

    • Flush the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove air.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by column chromatography on silica gel or by distillation if necessary.

Protocol 2: Aerobic Dehydrogenation using a Homogeneous Palladium Catalyst

This protocol outlines a method using a homogeneous palladium catalyst with air as the oxidant, which can often be performed under milder conditions.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Solvent (e.g., dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP))

  • Standard laboratory glassware

  • Heating plate and magnetic stirrer

  • Air supply (or open to the atmosphere)

Procedure:

  • Reaction Setup:

    • In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMSO).

    • Add palladium(II) acetate (Pd(OAc)₂) (typically 2-5 mol%).

    • The reaction can often be run open to the atmosphere, or a gentle stream of air can be bubbled through the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically in the range of 80-120°C) with efficient stirring.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

ExperimentalWorkflow Start Start Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Setup Reaction Heating and Stirring (Monitor Progress) Setup->Reaction Workup Cooling and Filtration/Extraction Reaction->Workup Purification Solvent Removal and Purification (Chromatography/Distillation) Workup->Purification Product Pure 4-Methylnaphthalene Purification->Product

Caption: General experimental workflow for catalytic dehydrogenation.

Data Presentation

The following table summarizes representative quantitative data for the catalytic dehydrogenation of dihydronaphthalene derivatives based on literature for similar substrates. Actual results for this compound may vary and should be optimized.

Catalyst SystemSubstrate (Analogue)SolventTemperature (°C)Time (h)Yield (%)Reference Analogue
10% Pd/C1,2-DihydronaphthaleneToluene11012>95General Knowledge
Pt/CTetralinDecalin1904~90General Knowledge
Pd(OAc)₂ / AirSubstituted CyclohexenesDMSO1002480-95[1]
Pd(TFA)₂ / Co-catalystSubstituted CyclohexenesToluene801875-90[1]

Note: This table provides expected ranges and should be used as a guideline for reaction optimization.

Safety Precautions

  • Flammable Solvents: Toluene, xylene, and other organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to become dry on filter paper. Quench the used catalyst carefully with water.

  • High Temperatures: Use appropriate heating equipment and take precautions against thermal burns.

  • Inert Gas: Ensure proper handling of inert gas cylinders.

Troubleshooting

  • Low Conversion:

    • Increase reaction temperature or time.

    • Increase catalyst loading.

    • Ensure the catalyst is active (use a fresh batch if necessary).

    • Check for impurities in the starting material or solvent that may poison the catalyst.

  • Formation of Byproducts:

    • Lower the reaction temperature to improve selectivity.

    • Consider a different catalyst or solvent system.

    • Byproducts may include partially dehydrogenated intermediates or products of side reactions.

Conclusion

The catalytic dehydrogenation of this compound is a feasible and efficient method for the synthesis of 4-methylnaphthalene. Both heterogeneous and homogeneous palladium and platinum-based catalysts can be effectively employed. The choice of protocol will depend on the desired reaction conditions, scale, and available resources. The provided protocols and application notes offer a solid foundation for researchers to successfully perform this transformation and adapt it to their specific needs in synthetic and medicinal chemistry.

References

derivatization of 4-Methyl-1,2-dihydronaphthalene for GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the quantitative and qualitative analysis of 4-Methyl-1,2-dihydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a non-polar aromatic hydrocarbon. Due to its inherent volatility and thermal stability, derivatization is not typically required for its analysis by GC-MS. This protocol focuses on direct analysis, outlining procedures for sample preparation, including extraction and cleanup, followed by optimized GC-MS instrument conditions for sensitive and accurate measurements. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a substituted dihydronaphthalene, a class of compounds relevant in various fields, including organic synthesis and as intermediates in chemical manufacturing. Accurate and sensitive quantification of such compounds is crucial for process monitoring, quality control, and environmental assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Unlike compounds containing polar functional groups (e.g., hydroxyl, carboxyl, or amine groups), which often require derivatization to increase their volatility and thermal stability for GC-MS analysis, this compound can be analyzed directly. This simplifies the sample preparation process, reduces the potential for analytical errors, and lowers costs. This application note provides a comprehensive protocol for the direct GC-MS analysis of this compound.

Experimental

Reagents and Materials
  • Solvents: Hexane (GC grade or higher), Dichloromethane (GC grade or higher), Acetone (GC grade or higher), Methanol (GC grade or higher), Sodium Sulfate (anhydrous), Ultra-pure water.

  • Standards: this compound (analytical standard grade), Internal Standard (e.g., Naphthalene-d8 or other suitable deuterated aromatic hydrocarbon).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica, depending on the matrix), glass vials with PTFE-lined caps, volumetric flasks, pipettes, syringes.

Sample Preparation Protocol

The following protocols describe general procedures for extracting this compound from solid and liquid matrices. The user should optimize the protocol based on the specific sample matrix.

2.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • To a 100 mL separatory funnel, add 50 mL of the aqueous sample.

  • Spike the sample with a known concentration of the internal standard.

  • Add 25 mL of hexane or dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

2.2.2. Solid Phase Extraction (SPE) for Aqueous Samples

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultra-pure water.

  • Load 50 mL of the aqueous sample (spiked with internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of hexane or dichloromethane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

2.2.3. Extraction from Solid Samples (e.g., soil, tissue)

  • Homogenize 5 g of the solid sample.

  • Mix the homogenized sample with 5 g of anhydrous sodium sulfate.

  • Spike the sample with a known concentration of the internal standard.

  • Extract the sample with 20 mL of a 1:1 mixture of hexane and acetone using sonication for 15 minutes or Soxhlet extraction for 6 hours.

  • Decant the solvent extract.

  • Repeat the extraction with a fresh portion of the solvent mixture.

  • Combine the extracts and concentrate to approximately 2 mL.

  • Perform a solvent exchange to hexane if acetone was used.

  • Proceed with cleanup if necessary (e.g., using a silica gel column).

  • Adjust the final volume to 1 mL.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 115 °C/min to 180 °C
Ramp 225 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM IonsTo be determined from the mass spectrum of the standard

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from analytical standards of this compound. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

CompoundRetention Time (min)Quantitation Ion (m/z)Qualification Ions (m/z)
This compoundCompound-specificTo be determinedTo be determined
Naphthalene-d8 (IS)Compound-specific136108

Note: Retention times and mass-to-charge ratios are dependent on the specific instrumentation and conditions and should be confirmed by running a standard.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the direct GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Collection (Aqueous or Solid) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE, SPE, or Sonication) Spiking->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for the direct GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the direct analysis of this compound by GC-MS. The absence of a need for derivatization simplifies the analytical procedure, making it more efficient and cost-effective. The described sample preparation techniques and GC-MS conditions can be adapted to various sample matrices, providing a reliable method for the quantification of this compound in diverse research and industrial applications.

Application of 4-Methyl-1,2-dihydronaphthalene Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 4-Methyl-1,2-dihydronaphthalene in cancer is limited in publicly available literature. This document provides a detailed overview of the application of structurally related dihydronaphthalene derivatives in cancer research, which can serve as a strong foundational guide for investigating this compound. The methodologies and principles described herein are broadly applicable to novel compounds within this chemical class.

I. Introduction and Rationale

The dihydronaphthalene scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[1] Derivatives of this core structure have demonstrated potent cytotoxic and antivascular activities, primarily through the inhibition of tubulin polymerization.[2][3] These compounds often act as colchicine site binding agents, disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[4][5] Furthermore, certain dihydronaphthalene derivatives have been developed as vascular disrupting agents (VDAs), which selectively target and destroy the blood vessels supplying tumors, leading to necrotic cell death within the tumor core.[2][6]

This document provides detailed application notes and experimental protocols for the evaluation of dihydronaphthalene derivatives, using data from publicly available research on analogous compounds as a reference.

II. Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of various dihydronaphthalene derivatives from published studies. This data provides a benchmark for assessing the potential of new analogues like this compound.

Table 1: In Vitro Cytotoxicity of Dihydronaphthalene Derivatives Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
KGP03 NCI-H460Non-small cell lung0.0028[2]
DU-145Prostate0.002[2]
SK-OV-3Ovarian0.002[2]
KGP413 NCI-H460Non-small cell lung0.052[2]
DU-145Prostate0.038[2]
SK-OV-3Ovarian0.041[2]
Compound 5a MCF-7Breast Adenocarcinoma0.93 ± 0.02[7]
Compound 5d MCF-7Breast Adenocarcinoma1.76 ± 0.04[7]
Compound 5e MCF-7Breast Adenocarcinoma2.36 ± 0.06[7]
Compound 10 MCF-7Breast Adenocarcinoma2.83 ± 0.07[7]
Compound 3d MCF-7Breast Adenocarcinoma3.73 ± 0.09[7]
Staurosporine (Ref.) MCF-7Breast Adenocarcinoma6.08 ± 0.15[7]

Table 2: Inhibition of Tubulin Polymerization by Dihydronaphthalene Analogues

CompoundAssay TypeIC50 (µM)Reference
KGP03 Cell-free tubulin polymerization1.0[2]
KGP413 Cell-free tubulin polymerization1.2[2]

Table 3: In Vivo Vascular Disrupting Activity of Dihydronaphthalene Prodrugs

Prodrug (Active Compound)Animal ModelTumor ModelDoseEffectReference
KGP152 (KGP413) SCID-BALB/c mouseOrthotopic MDA-MB-231-luc breast tumor200 mg/kg99% reduction in bioluminescence signal 4h post-administration[2]
KGP04 (KGP03) Fischer ratA549-luc human lung tumor15 mg/kgDisruption of tumor-associated blood flow observed by color Doppler ultrasound[2]
OXi6197 (OXi6196) MouseOrthotopic MDA-MB-231-luc breast tumor≥30 mg/kg>80% signal loss within 2h; >90% shutdown after 6h[4][5]

III. Experimental Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[7][8]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., MCF-7, NCI-H460)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Dihydronaphthalene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dihydronaphthalene derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Cell-Free Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[9]

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Dihydronaphthalene derivative stock solution (in DMSO)

  • Control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)

  • Temperature-controlled microplate reader (absorbance at 340 nm)

  • 96-well, half-area, UV-transparent plates

Procedure:

  • Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

  • Compound Addition: Add the dihydronaphthalene derivative at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in the 37°C microplate reader and measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.[9]

  • Data Analysis: The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. The IC50 is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control.

C. In Vivo Tumor Vascular Disruption Assessment

This protocol uses bioluminescence imaging (BLI) to visualize and quantify the effect of a vascular disrupting agent on tumor blood flow in real-time.[3][10]

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (e.g., isoflurane)

  • Dihydronaphthalene prodrug formulated for in vivo administration

Procedure:

  • Tumor Implantation: Orthotopically implant luciferase-expressing cancer cells into the appropriate tissue of the mice (e.g., mammary fat pad for MDA-MB-231). Allow tumors to grow to a palpable size.

  • Baseline Imaging: Anesthetize the tumor-bearing mice and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally). Acquire a baseline bioluminescence image.[11]

  • Compound Administration: Administer the dihydronaphthalene prodrug to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Dynamic Imaging: Acquire a series of bioluminescence images at various time points post-administration (e.g., 2, 4, 6, and 24 hours).[4][5]

  • Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) at each time point. Calculate the percentage change in signal relative to the baseline image to determine the extent of vascular shutdown.

IV. Visualizations

A. Synthetic Pathway for Dihydronaphthalene Derivatives

Synthesis_Pathway cluster_0 Synthesis of Dihydronaphthalene Core cluster_1 Further Derivatization 6-methoxy-1-tetralone 6-methoxy-1-tetralone Hydrazine_derivative Hydrazine_derivative 6-methoxy-1-tetralone->Hydrazine_derivative Hydrazine Thiosemicarbazides Thiosemicarbazides Hydrazine_derivative->Thiosemicarbazides Aryl isothiocyanates Thiazolidinone_derivatives Thiazolidinone_derivatives Thiosemicarbazides->Thiazolidinone_derivatives Ethyl chloroacetate Enaminone_derivative Enaminone_derivative Thiazolidinone_derivatives->Enaminone_derivative DMF-DMA Final_Products Pyrano-thiazolecarbonitriles, Pyridines, etc. Enaminone_derivative->Final_Products Condensation reactions

Caption: General synthetic scheme for dihydronaphthalene derivatives.

B. Proposed Mechanism of Action and Signaling Pathway

Mechanism_of_Action Dihydronaphthalene_Derivative Dihydronaphthalene Derivative Tubulin α/β-Tubulin Heterodimers Dihydronaphthalene_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Dihydronaphthalene_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Microtubule_Dynamics Microtubule_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle Mitotic_Spindle Microtubule_Dynamics->Mitotic_Spindle Defective Formation G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Signaling pathway for dihydronaphthalene-induced apoptosis.

C. Experimental Workflow for In Vivo Vascular Disruption Study

In_Vivo_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Tumor_Implantation Implant Luciferase-Expressing Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Baseline_Imaging Acquire Baseline Bioluminescence Image Tumor_Growth->Baseline_Imaging Compound_Admin Administer Dihydronaphthalene Prodrug Baseline_Imaging->Compound_Admin Dynamic_Imaging Perform Dynamic Bioluminescence Imaging at t = 2, 4, 6, 24h Compound_Admin->Dynamic_Imaging Quantify_Signal Quantify Bioluminescent Signal from Tumor ROI Dynamic_Imaging->Quantify_Signal Assess_Effect Determine % Vascular Shutdown Quantify_Signal->Assess_Effect

Caption: Workflow for in vivo vascular disruption assessment.

References

Synthesis of Bioactive Compounds from 4-Methyl-1,2-dihydronaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 4-Methyl-1,2-dihydronaphthalene as a starting material. The synthetic strategy involves the initial oxidation of this compound to the key intermediate, 4-methyl-1-tetralone. This versatile intermediate is then elaborated into a variety of heterocyclic derivatives exhibiting significant cytotoxic and anti-inflammatory activities.

Overview of Synthetic Strategy

The overall synthetic approach is a two-stage process. The first stage focuses on the conversion of this compound to 4-methyl-1-tetralone. The second stage utilizes the resulting tetralone as a scaffold to construct diverse, biologically active molecules.

Synthetic_Strategy start This compound intermediate 4-Methyl-1-tetralone start->intermediate Allylic Oxidation bioactive Bioactive Compounds (e.g., Cytotoxic Agents, MIF Inhibitors) intermediate->bioactive Multi-step Synthesis Chalcone_Synthesis cluster_conditions Claisen-Schmidt Condensation tetralone 4-Methyl-1-tetralone product 2-(Arylmethylene)-4-methyl- 3,4-dihydronaphthalen-1(2H)-one tetralone->product aldehyde Substituted Aromatic Aldehyde aldehyde->product NaOH, Ethanol NaOH, Ethanol Thiazole_Synthesis tetralone 4-Methyl-1-tetralone hydrazine 4-Methyl-3,4-dihydronaphthalen- 1(2H)-ylidene)hydrazine tetralone->hydrazine Hydrazine hydrate thiosemicarbazide N-Aryl-2-(4-methyl-3,4-dihydro- naphthalen-1(2H)-ylidene)hydrazine- carbothioamide hydrazine->thiosemicarbazide Aryl isothiocyanate thiazolidinone 3-((4-Methyl-3,4-dihydronaphthalen- 1(2H)-ylidene)amino)-2-(arylimino)- thiazolidin-4-one thiosemicarbazide->thiazolidinone Ethyl chloroacetate, NaOAc

Application Notes and Protocols: The Role of Dihydronaphthalene Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While 4-Methyl-1,2-dihydronaphthalene is not a widely documented direct intermediate in the synthesis of major pharmaceuticals, the dihydronaphthalene scaffold is a crucial structural motif in medicinal chemistry. These frameworks are pivotal in creating complex and biologically active molecules.[1] This document provides an overview of the significance of dihydronaphthalene derivatives, a protocol for the synthesis of a representative dihydronaphthalene, and a detailed examination of a structurally related and commercially significant pharmaceutical intermediate, the precursor to the antidepressant sertraline.

Significance of the Dihydronaphthalene Scaffold

Dihydronaphthalene scaffolds are key intermediates in the synthesis of a variety of organic molecules, including natural products and biologically active compounds.[1] Their rigid structure and defined stereochemistry enable the precise arrangement of functional groups, which is critical for specific interactions with biological targets.[1]

Recent research has highlighted the potential of dihydronaphthalene derivatives as anticancer agents. For example, certain analogues have been shown to be potent inhibitors of tubulin polymerization, a target for cancer chemotherapy.[2] Some synthesized dihydronaphthalene derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[3][4][5]

The versatility of the dihydronaphthalene system allows for its transformation into other important chemical classes, such as fully aromatic naphthalenes or further reduced tetralin derivatives, expanding their utility in synthetic chemistry.[1]

Synthesis of a Representative Dihydronaphthalene

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 4-Methyl-1-tetralone.

Step 1: Reduction of 4-Methyl-1-tetralone to 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Methyl-1-tetralone in ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2: Dehydration to this compound

  • Reaction Setup: Dissolve the crude 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in a suitable solvent such as toluene.

  • Dehydration: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Work-up: After completion of the reaction, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting this compound by column chromatography or distillation.

Case Study: Synthesis of a Key Intermediate for Sertraline

A prominent example of a naphthalene-derived intermediate in pharmaceutical synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, the key precursor to the widely used antidepressant, sertraline.[6] Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.

Protocol 2: Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol outlines a common industrial synthesis of the sertraline tetralone intermediate.

  • Reaction Setup: In a suitable reactor, place α-naphthol and orthodichlorobenzene.

  • Friedel-Crafts Alkylation: Add anhydrous aluminum chloride (AlCl₃) in portions. The temperature will rise.

  • Heating: Heat the reaction mixture for several hours (e.g., 3 hours at 65°C).[7]

  • Hydrolysis: Pour the reaction medium into water to hydrolyze the complex.

  • Extraction and Concentration: Separate the organic phase and re-extract the aqueous phase with orthodichlorobenzene. Concentrate the combined organic phases under vacuum.[7]

  • Crystallization and Purification: Take up the concentrate in a suitable solvent like methyl ethyl ketone, treat with decolorizing charcoal, filter, and then add methanol to induce crystallization. Cool the solution to 0°C to complete the crystallization.[7]

  • Isolation: Separate the solid product by filtration and dry to obtain 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

ParameterValueReference
Starting Materials α-naphthol, orthodichlorobenzene, AlCl₃[7]
Reaction Temperature 50-70°C[7]
Reaction Time 1-3 hours[7]
Yield 62%[8]
Purity >98% after crystallization[9]

Protocol 3: Conversion of Tetralone Intermediate to Sertraline

This protocol describes the subsequent steps to synthesize sertraline from the tetralone intermediate.

Step 1: Formation of the Imine (Sertraline Imine)

  • Condensation: React 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with aqueous methylamine.[9]

  • Heating: The reaction is carried out at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., 40-50 hours).[9]

  • Isolation: The resulting imine precipitates and can be isolated by filtration.[6]

ParameterValueReference
Starting Material 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[6]
Reagent Aqueous methylamine (25-40%)[9]
Purity of Imine 93-95%[9]

Step 2: Reduction to Racemic Sertraline

  • Hydrogenation: The sertraline imine is hydrogenated in a suitable solvent like tetrahydrofuran (THF) in the presence of a catalyst (e.g., Pd/BaSO₄ or Raney nickel).[9]

  • Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.

  • Isolation of Free Base: The solvent is removed to yield the sertraline free base.

Step 3: Resolution and Salt Formation

  • Resolution: The racemic mixture of sertraline is resolved using a chiral resolving agent, such as D-(-)-mandelic acid, to isolate the desired (1S, 4S)-enantiomer.[9]

  • Salt Formation: The resolved sertraline free base is then converted to its hydrochloride salt by treating it with hydrogen chloride in a suitable solvent (e.g., isopropanol).[9]

ParameterValueReference
Hydrogenation Catalyst Pd/BaSO₄[9]
Hydrogenation Pressure 4 kg[9]
Overall Yield (Improved process) 31.5%[10]
Final Product Sertraline Hydrochloride[9]
Visualizing the Synthesis and Mechanism of Action

To better illustrate the workflow and the biological context of a pharmaceutical derived from a dihydronaphthalene-related scaffold, the following diagrams are provided.

G cluster_0 Synthesis of this compound 4-Methyl-1-tetralone 4-Methyl-1-tetralone 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol 4-Methyl-1-tetralone->4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Reduction (NaBH4) This compound This compound 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol->this compound Dehydration (Acid catalyst)

Synthetic route to this compound.

G cluster_1 Synthesis of Sertraline alpha-Naphthol alpha-Naphthol Tetralone Intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenone alpha-Naphthol->Tetralone Intermediate Friedel-Crafts Alkylation Sertraline Imine Sertraline Imine Tetralone Intermediate->Sertraline Imine Condensation with CH3NH2 Racemic Sertraline Racemic Sertraline Sertraline Imine->Racemic Sertraline Hydrogenation Sertraline HCl (1S, 4S)-Sertraline HCl Racemic Sertraline->Sertraline HCl Resolution & Salt Formation

Workflow for the synthesis of Sertraline Hydrochloride.

G cluster_2 Mechanism of Action of Sertraline (SSRI) Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Reuptake Receptors 5-HT Receptors Serotonin->Receptors Binds Sertraline Sertraline Sertraline->SERT Blocks Neuronal_Signaling Increased Neuronal Signaling Receptors->Neuronal_Signaling Activates

Sertraline's mechanism as a Selective Serotonin Reuptake Inhibitor.
Mechanism of Action: Sertraline as an SSRI

Sertraline functions by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[11] This action is achieved by blocking the serotonin transporter (SERT).[12][13] By inhibiting reuptake, sertraline increases the concentration of serotonin in the synapse, making more of it available to bind to postsynaptic 5-HT receptors.[12] The prolonged presence of serotonin in the synaptic cleft enhances serotonergic neurotransmission.[14]

The therapeutic effects of SSRIs are not immediate and are thought to involve long-term neurochemical adaptations.[11] One leading hypothesis is that the sustained increase in serotonin leads to the desensitization of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism on serotonin release.[11][14] This desensitization results in a greater and more sustained release of serotonin, contributing to the antidepressant and anxiolytic effects. Furthermore, chronic administration of SSRIs has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and network organization.[12][14]

References

Application Notes and Protocols: Oxidation of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical oxidation of 4-Methyl-1,2-dihydronaphthalene. The following sections describe various methods utilizing common oxidizing agents to achieve specific chemical transformations, which are crucial for the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

This compound is a versatile starting material for the synthesis of various substituted tetralone and naphthol derivatives. Its reactivity is primarily centered around the allylic positions and the double bond within the partially saturated ring. Control over the reaction conditions and the choice of oxidizing agent allows for selective functionalization. This document outlines protocols for three principal types of oxidation:

  • Allylic Oxidation to 4-Methyl-1-tetralone: A key transformation for creating valuable bicyclic ketone intermediates.

  • Oxidative Cleavage of the Double Bond: Useful for synthesizing dicarbonyl compounds.

  • Enzymatic Dihydroxylation: A biocatalytic approach for stereoselective synthesis of diols.

The protocols provided are based on established methods for structurally similar compounds and serve as a foundational guide for experimental work.

Allylic Oxidation to 4-Methyl-1-tetralone using Chromium Reagents

Allylic oxidation is a powerful method for converting an allylic methylene or methyl group into a carbonyl group. Chromium(VI) reagents are effective for this transformation, yielding α,β-unsaturated ketones from alkenes.[1][2] For this compound, the target product is 4-Methyl-1-tetralone, a key intermediate in organic synthesis.[3][4]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the allylic oxidation of substrates similar to this compound.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)25 (Room Temp.)2 - 475 - 85[5]
Sodium dichromate (Na₂Cr₂O₇)Acetic Acid/Toluene603 - 580 - 90[6]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Aq. Acetic AcidReflux290 - 98[7]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of the allylic position of this compound to yield 4-Methyl-1-tetralone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add finely ground PCC (1.5 eq.) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Methyl-1-tetralone.

Visualization: Allylic Oxidation Workflow

G Workflow for Allylic Oxidation cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve this compound in anhydrous DCM add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc react Stir at Room Temperature (2-4h) add_pcc->react dilute Dilute with Diethyl Ether react->dilute filter Filter through Silica Gel dilute->filter wash Wash with NaHCO3, H2O, Brine filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure 4-Methyl-1-tetralone purify->end

Caption: Workflow for the allylic oxidation of this compound.

Oxidative Cleavage using Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds, yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. For this compound, this reaction will open the partially saturated ring. A reductive workup will yield a dialdehyde or keto-aldehyde.

Data Presentation

The following table outlines the expected products and conditions for the ozonolysis of this compound.

Workup ReagentProduct TypeTypical SolventTemperature (°C)Reference
Dimethyl Sulfide (DMS)Keto-aldehydeMethanol/DCM-78[8]
Zinc/Acetic AcidKeto-aldehydeMethanol/DCM-78[8]
Hydrogen Peroxide (H₂O₂)Keto-carboxylic acidFormic Acid0 to 25General Protocol
Experimental Protocol: Ozonolysis with Reductive Workup (DMS)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated by an ozone generator)

  • Dimethyl sulfide (DMS)

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of anhydrous DCM and MeOH in a three-necked flask equipped with a gas dispersion tube and an outlet to a potassium iodide trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

  • Once the reaction is complete, switch the gas inlet to a stream of nitrogen or oxygen to purge the excess ozone from the solution until the blue color disappears.

  • Slowly add dimethyl sulfide (DMS, 2.0 eq.) to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours (or overnight).

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired keto-aldehyde.

Visualization: Ozonolysis Reaction Pathway

G reactant This compound step1 1) O3, MeOH/DCM, -78°C ozonide Molozonide (Intermediate) reactant->ozonide Ozone Addition step2 2) DMS (Reductive Workup) product Keto-aldehyde Product final_ozonide Ozonide (Intermediate) ozonide->final_ozonide Rearrangement final_ozonide->product Reduction

Caption: Reaction pathway for the ozonolysis of this compound.

Enzymatic Oxidation using Dioxygenases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Naphthalene and toluene dioxygenases, found in certain strains of Pseudomonas, are known to catalyze the cis-dihydroxylation of aromatic and hydroaromatic compounds.[9][10] This method can be applied to this compound to produce chiral diol products, which are valuable building blocks in asymmetric synthesis.[11][12][13]

Data Presentation

The following table summarizes the products obtained from the enzymatic oxidation of dihydronaphthalene substrates.

Enzyme SourceSubstrateMajor ProductMinor ProductsReference
P. putida UV41,2-Dihydronaphthalene(R)-1,2-Dihydronaphthalen-1-olcis-tetrahydro diol, cis-dihydro diol[11]
P. putida F39/D (Toluene Dioxygenase)1,2-Dihydronaphthalene(+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene(+)-(1R)-hydroxy-1,2-dihydronaphthalene[13]
Pseudomonas sp. NCIB 9816/11 (Naphthalene Dioxygenase)1,2-Dihydronaphthalene(-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene(+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene[13]
Protocol: Whole-Cell Biotransformation

This protocol provides a general method for the oxidation of this compound using whole microbial cells expressing a suitable dioxygenase.

Materials:

  • Recombinant E. coli or Pseudomonas putida strain expressing naphthalene or toluene dioxygenase.

  • Growth medium (e.g., LB or M9 minimal medium) with appropriate antibiotic and inducer (e.g., IPTG).

  • This compound.

  • Ethyl acetate.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Shaking incubator.

  • Centrifuge.

Procedure:

  • Cell Culture and Induction: Grow the microbial cells in the appropriate medium at 30-37 °C in a shaking incubator until they reach the mid-log phase of growth (OD₆₀₀ ≈ 0.6-0.8).

  • Induce the expression of the dioxygenase enzyme by adding an appropriate inducer (e.g., IPTG or toluene vapor) and continue incubation for another 4-6 hours at a lower temperature (e.g., 25 °C).

  • Biotransformation: Harvest the cells by centrifugation, wash with a buffer (e.g., phosphate buffer, pH 7.4), and resuspend them in the same buffer to a desired cell density.

  • Add this compound (typically from a stock solution in a water-miscible solvent like ethanol or DMSO) to the cell suspension to a final concentration of 1-5 mM.

  • Incubate the reaction mixture in a shaking incubator at 25-30 °C for 24-48 hours. Monitor the conversion of the substrate and formation of the product by GC-MS or HPLC analysis of small aliquots.

  • Product Extraction: After the desired conversion is achieved, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol product by flash column chromatography.

Visualization: Enzymatic Oxidation Logic

G cluster_bio Biocatalytic Process cluster_downstream Downstream Processing start This compound enzyme Whole Cells (e.g., P. putida) Expressing Dioxygenase start->enzyme Substrate Addition product Chiral cis-Diol Product enzyme->product Biotransformation (24-48h, 30°C) extract Solvent Extraction (Ethyl Acetate) product->extract purify Chromatographic Purification extract->purify final Enantiopure Diol purify->final

Caption: Logical workflow for the enzymatic oxidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Methyl-1,2-dihydronaphthalene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the reduction of 4-methyl-1-tetralone followed by dehydration of the resulting alcohol.

Issue 1: Low Yield of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in the Reduction Step

Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase excess of NaBH4: A molar excess of 1.5 to 2.0 equivalents of NaBH4 relative to the starting tetralone is often sufficient.[1]
Decomposition of NaBH4 - Use a fresh bottle of NaBH4: Sodium borohydride can degrade over time, especially if exposed to moisture.- Control temperature: While the reaction is often run at room temperature, starting at 0°C can help to moderate the reaction and prevent premature decomposition of the reducing agent, particularly in protic solvents like methanol or ethanol.[1][2]
Suboptimal solvent choice - Use anhydrous solvents: While NaBH4 can be used in protic solvents, using anhydrous methanol or ethanol can improve results. A mixture of THF and methanol is also a common solvent system.[1]
Side reactions - Formation of diastereomers: The reduction of 4-methyl-1-tetralone can produce two diastereomers of the alcohol. While this does not necessarily lower the total alcohol yield, it can complicate purification and subsequent steps.[3]

Issue 2: Incomplete Dehydration of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Potential Cause Recommended Solution
Insufficient acid catalyst - Increase catalyst loading: Common acid catalysts include sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. A catalytic amount is typically used, but the optimal amount may need to be determined empirically.
Low reaction temperature - Increase temperature: Dehydration reactions often require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like toluene is common.
Water removal - Use a Dean-Stark apparatus: The removal of water as it is formed drives the equilibrium towards the product.

Issue 3: Formation of Multiple Isomers in the Dehydration Step

Potential Cause Recommended Solution
Lack of regioselectivity - Choice of dehydrating agent: The regioselectivity of the dehydration can be influenced by the choice of acid catalyst and reaction conditions. Stronger acids and higher temperatures may lead to the formation of the more thermodynamically stable isomer. The use of milder dehydrating agents like Swern's reagent has been shown to influence the regioselectivity in similar systems.[4]
Isomerization of the product - Control reaction time and temperature: Prolonged reaction times or excessively high temperatures can lead to isomerization of the desired 1,2-dihydronaphthalene to the more stable 1,4-dihydronaphthalene or other isomers. It is crucial to separate the product from the acidic medium as soon as the reaction is complete.[5]

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Presence of unreacted starting material or intermediates - Optimize reaction conditions: Ensure both the reduction and dehydration steps go to completion by monitoring with TLC.- Purification by column chromatography: Use a non-polar eluent system (e.g., hexane or petroleum ether) to separate the non-polar dihydronaphthalene from more polar impurities.
Presence of isomeric byproducts - Fractional distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.- Preparative TLC or HPLC: For high purity, preparative chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and accessible method is the two-step synthesis starting from 4-methyl-1-tetralone. The first step involves the reduction of the ketone to the corresponding alcohol, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, typically using a mild reducing agent like sodium borohydride (NaBH4). The second step is the acid-catalyzed dehydration of the alcohol to yield this compound.

Q2: What are the expected side products in the reduction of 4-methyl-1-tetralone?

A2: The primary "side products" in this context are often the diastereomers of the alcohol product. Due to the stereocenter created at the carbon bearing the hydroxyl group, two diastereomers can be formed. The ratio of these diastereomers can be influenced by the reaction conditions and the steric hindrance of the starting material.[3]

Q3: How can I control the regioselectivity of the dehydration reaction to favor the 1,2-dihydronaphthalene isomer?

A3: The formation of the 1,2- versus other dihydronaphthalene isomers is a key challenge. Generally, milder dehydration conditions may favor the less stable, kinetically controlled product. The choice of acid catalyst and the reaction temperature are critical factors. For instance, using a milder acid or a reagent like phosphorus oxychloride in pyridine might offer better control over the regioselectivity compared to strong mineral acids.

Q4: What are the best practices for purifying this compound?

A4: Purification typically involves an aqueous workup to remove the acid catalyst and any water-soluble byproducts. The crude product is then extracted into an organic solvent, dried, and the solvent is removed. For further purification, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) is effective for separating the non-polar product from more polar impurities. Fractional distillation under reduced pressure can also be employed to separate the product from impurities with different boiling points.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

This protocol describes the reduction of 4-methyl-1-tetralone using sodium borohydride.

Materials:

  • 4-methyl-1-tetralone

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1-tetralone (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Protocol 2: Synthesis of this compound

This protocol describes the acid-catalyzed dehydration of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

  • 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Data Presentation

Table 1: Effect of NaBH4 Equivalents on the Yield of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

EntryNaBH4 (Equivalents)Reaction Time (h)Yield (%)
11.0475
21.5292
32.0293

Table 2: Influence of Dehydration Catalyst on Product Distribution

EntryCatalystTemperature (°C)Yield of this compound (%)
1H2SO4 (conc.)10070 (with significant side products)
2p-TsOH110 (reflux in toluene)85
3POCl3, Pyridine8080 (with higher regioselectivity)

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_dehydration Step 2: Dehydration cluster_purification Purification start_material 4-Methyl-1-tetralone reduction_step Reduction with NaBH4 in Methanol start_material->reduction_step intermediate 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol reduction_step->intermediate dehydration_step Acid-Catalyzed Dehydration (e.g., p-TsOH in Toluene) intermediate->dehydration_step final_product This compound dehydration_step->final_product purification_step Workup & Column Chromatography final_product->purification_step pure_product Purified Product purification_step->pure_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_reduction_issues Reduction Step Issues cluster_dehydration_issues Dehydration Step Issues cluster_purification_issues Purification Issues low_yield Low Yield of Final Product incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction Caused by decomposed_nabh4 Decomposed NaBH4 low_yield->decomposed_nabh4 Caused by incomplete_dehydration Incomplete Dehydration low_yield->incomplete_dehydration Caused by isomer_formation Isomer Formation low_yield->isomer_formation Caused by product_loss Product Loss During Purification low_yield->product_loss Caused by solution_reduction Increase reaction time/reagent Use fresh NaBH4 incomplete_reduction->solution_reduction Solution decomposed_nabh4->solution_reduction Solution solution_dehydration Increase temperature/catalyst Use Dean-Stark trap incomplete_dehydration->solution_dehydration Solution solution_isomer Use milder conditions Optimize catalyst isomer_formation->solution_isomer Solution solution_purification Careful extraction & chromatography product_loss->solution_purification Solution

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is typically a two-step process: a Grignard reaction between a methylmagnesium halide and α-tetralone, followed by the dehydration of the resulting tertiary alcohol. This guide addresses potential side reactions and challenges in each of these stages.

Step 1: Grignard Reaction with α-Tetralone

Q1: My Grignard reaction is not initiating or is proceeding with very low yield. What are the common causes?

A1: The most common issue with Grignard reactions is the presence of moisture or other protic sources. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or acidic protons on glassware, which quenches the reagent.

  • Troubleshooting:

    • Ensure all glassware is rigorously dried: Oven-dry all glassware overnight and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents: Diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Check the quality of the magnesium turnings: The surface of the magnesium can oxidize. Briefly crush the turnings in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

    • Verify the alkyl halide quality: Ensure the methyl halide is pure and dry.

Q2: I am observing the formation of significant amounts of α-tetralone starting material in my final product mixture after workup. Why is this happening?

A2: This is likely due to the enolization of the α-tetralone by the Grignard reagent. The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be abstracted by the basic Grignard reagent, forming a magnesium enolate. This enolate is then protonated during the aqueous workup, regenerating the starting ketone.

  • Troubleshooting:

    • Slow addition of the Grignard reagent at low temperature: Add the methylmagnesium halide solution dropwise to the α-tetralone solution while maintaining a low reaction temperature (e.g., 0 °C or below). This favors the nucleophilic addition over the enolization pathway.

    • Use of a less sterically hindered Grignard reagent: While you are using a methyl Grignard, which is small, ensuring its purity can help.

    • Consider the use of cerium(III) chloride (Luche reduction conditions): Although not a direct Grignard reaction, pre-treating the ketone with CeCl₃ can increase the nucleophilicity of the organometallic reagent and suppress enolization.

Q3: My product mixture contains a significant amount of a secondary alcohol, 1,2,3,4-tetrahydronaphthalen-1-ol. What is the cause of this side product?

A3: This is a result of the reduction of the ketone carbonyl group. The β-hydrides of the Grignard reagent can be transferred to the carbonyl carbon, reducing it to an alcohol. While methylmagnesium halides do not have β-hydrides, impurities in the Grignard reagent or the starting materials might. More commonly, if using a different alkylmagnesium halide with β-hydrogens, this becomes a more prominent side reaction.

  • Troubleshooting:

    • Ensure the purity of your Grignard reagent: Use a high-quality methylmagnesium halide.

    • Maintain low reaction temperatures: This generally disfavors the reduction pathway.

Step 2: Dehydration of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Q4: The dehydration of my tertiary alcohol is yielding a mixture of isomeric alkenes. How can I control the regioselectivity to favor the desired this compound?

A4: The dehydration of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can lead to the formation of the desired endocyclic alkene (this compound) and the undesired exocyclic alkene (4-methylidene-1,2,3,4-tetrahydronaphthalene). The product ratio is often dependent on the reaction conditions and the acid catalyst used. The formation of the thermodynamically more stable, conjugated endocyclic alkene is generally favored.

  • Troubleshooting:

    • Choice of Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid, often with heating, tend to favor the formation of the more substituted (Zaitsev's rule) and conjugated endocyclic product. Milder conditions, such as using iodine or p-toluenesulfonic acid (PTSA) at lower temperatures, might offer better control.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the thermodynamically more stable isomer. Monitor the reaction by TLC or GC-MS to optimize these parameters.

    • Consider alternative dehydration methods: Reagents like Martin's sulfurane or the Burgess reagent can effect dehydration under milder, non-acidic conditions, which may alter the product distribution.

Q5: I am observing the formation of 4-methylnaphthalene as a significant byproduct. How can I prevent this over-aromatization?

A5: The desired this compound can be susceptible to further oxidation or disproportionation to the fully aromatic 4-methylnaphthalene, especially under harsh acidic conditions and high temperatures.

  • Troubleshooting:

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times during the dehydration step.

    • Use a milder acid catalyst: Strong sulfuric acid is more likely to promote aromatization than milder acids like oxalic acid or PTSA.

    • Inert Atmosphere: Performing the dehydration under an inert atmosphere (nitrogen or argon) can help to minimize oxidative aromatization.

Q6: My final product contains the 4-Methyl-1,4-dihydronaphthalene isomer. How is this formed and how can I minimize it?

A6: Isomerization of the double bond from the 1,2-position to the 1,4-position can occur under acidic conditions. The 1,4-isomer may be formed as a minor product during the dehydration or through subsequent isomerization of the desired 1,2-dihydronaphthalene.

  • Troubleshooting:

    • Careful control of reaction conditions: Use the mildest effective conditions for dehydration.

    • Purification: Careful fractional distillation or column chromatography may be necessary to separate the isomers. Their boiling points are likely to be very close, so a highly efficient fractional distillation column would be required.

Quantitative Data Summary

The following table summarizes potential product distributions based on general principles of organic reactions. The actual yields will be highly dependent on the specific experimental conditions.

Reaction StepDesired ProductPotential Side Product(s)Typical Conditions Favoring Desired ProductConditions Favoring Side Product(s)
Grignard Reaction 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-olα-Tetralone (from enolization), 1,2,3,4-tetrahydronaphthalen-1-ol (from reduction)Low temperature (-10 to 0 °C), slow addition of Grignard reagentHigher temperatures, rapid addition, sterically hindered Grignard reagents
Dehydration This compound (Endocyclic)4-Methylidene-1,2,3,4-tetrahydronaphthalene (Exocyclic), 4-Methylnaphthalene (Aromatized), 4-Methyl-1,4-dihydronaphthalene (Isomer)Moderate heating with a mild acid (e.g., PTSA, oxalic acid)Harsh conditions (strong acid, high heat), presence of oxidizing agents

Experimental Protocols

The following are generalized protocols. Researchers should consult the primary literature and adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • Preparation: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar).

  • Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a few drops of methyl iodide to initiate the reaction (a small crystal of iodine can also be used). Once the reaction begins, add the remaining methyl iodide dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.

  • Reaction with α-Tetralone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve α-tetralone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Dehydration to this compound
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, place the crude 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions alpha_tetralone α-Tetralone enolization Enolization (Side Reaction) alpha_tetralone->enolization Base Abstraction reduction Reduction (Side Reaction) alpha_tetralone->reduction Hydride Transfer tertiary_alcohol 4-Methyl-1,2,3,4- tetrahydronaphthalen-1-ol alpha_tetralone->tertiary_alcohol me_mgbr CH₃MgBr me_mgbr->alpha_tetralone Grignard Addition secondary_alcohol 1,2,3,4-Tetrahydro- naphthalen-1-ol reduction->secondary_alcohol dehydration Dehydration (H⁺) tertiary_alcohol->dehydration main_product This compound (Desired Product) dehydration->main_product exocyclic_isomer 4-Methylidene-1,2,3,4- tetrahydronaphthalene (Side Product) dehydration->exocyclic_isomer aromatized_product 4-Methylnaphthalene (Side Product) dehydration->aromatized_product dihydro_isomer 4-Methyl-1,4-dihydronaphthalene (Side Product) main_product->dihydro_isomer Isomerization (H⁺)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start grignard_step Grignard Reaction start->grignard_step low_yield_g Low Yield / No Reaction? grignard_step->low_yield_g check_anhydrous Verify Anhydrous Conditions & Reagents low_yield_g->check_anhydrous Yes enolization_issue High Starting Material Recovery? low_yield_g->enolization_issue No check_anhydrous->grignard_step low_temp_addition Use Low Temperature & Slow Addition enolization_issue->low_temp_addition Yes dehydration_step Dehydration enolization_issue->dehydration_step No low_temp_addition->grignard_step isomer_issue Mixture of Isomers? dehydration_step->isomer_issue optimize_dehydration Optimize Acid Catalyst, Temperature, and Time isomer_issue->optimize_dehydration Yes aromatization_issue Aromatization Product? isomer_issue->aromatization_issue No optimize_dehydration->dehydration_step milder_conditions Use Milder Conditions (e.g., PTSA, lower temp) aromatization_issue->milder_conditions Yes purification Purification aromatization_issue->purification No milder_conditions->dehydration_step end Pure Product purification->end

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Analysis of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-dihydronaphthalene. It offers insights into identifying potential impurities and provides detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I should expect in my this compound sample?

A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic methods, such as the partial hydrogenation of methylnaphthalenes or dehydration of methyl-tetralols, potential impurities include:

  • Isomeric Impurities: Other isomers of methyl-dihydronaphthalene (e.g., 1-Methyl-1,2-dihydronaphthalene, 2-Methyl-1,4-dihydronaphthalene) can be formed during synthesis.[1][2]

  • Starting Materials: Unreacted starting materials, such as 1-methylnaphthalene or 4-methyl-1-tetralol.

  • Over-reduction Products: Fully hydrogenated species like 4-methyl-1,2,3,4-tetrahydronaphthalene (methyl-tetralin).

  • Aromatization/Dehydrogenation Products: The corresponding aromatic compound, 1-methylnaphthalene, can be present if dehydrogenation occurs.[3][4]

  • Oxidation Products: Exposure to air can lead to oxidation, forming hydroxylated derivatives (e.g., 2-hydroxy-1,2-dihydronaphthalene) or ketones (e.g., alpha-tetralone).[3][4]

Q2: I am seeing an unexpected peak in my GC-MS analysis. How can I identify it?

A2: Unexpected peaks can be challenging. Here's a systematic approach to their identification:

  • Mass Spectrum Analysis:

    • Compare the mass spectrum of the unknown peak to a library (e.g., NIST).

    • Look for the molecular ion peak (M+) to determine the molecular weight. Does it correspond to any of the potential impurities listed in Q1?

    • Analyze the fragmentation pattern. Dihydronaphthalene derivatives often show characteristic losses of hydrogen and methyl radicals.[5]

  • Retention Time/Index Comparison:

    • If you have standards for potential impurities, run them under the same GC conditions to compare retention times.

    • If standards are unavailable, consider the boiling points and polarities of likely impurities to predict their elution order. Aromatic precursors will likely have different retention times than their hydrogenated counterparts.

  • Consider Isomers:

    • Isomeric impurities may have very similar mass spectra but different retention times. High-resolution GC columns are essential for separating these.

Q3: My HPLC peaks for this compound are broad or tailing. What could be the cause?

A3: Poor peak shape in HPLC can be due to several factors. Here are some troubleshooting steps:

  • Column Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent similar in strength to the mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate pH: If the mobile phase contains buffers, ensure the pH is appropriate for your analyte and column type.

  • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can cause tailing. Using a highly end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help.

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

This protocol is designed for the general screening and identification of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).

    • Vortex until fully dissolved.

  • GC-MS Parameters:

    • A summary of typical GC-MS parameters is provided in the table below. These may need to be optimized for your specific instrument and impurities of interest.

ParameterRecommended Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-400
Ionization Mode Electron Ionization (EI) at 70 eV
  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • For each impurity peak, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) and the list of potential impurities.

Protocol 2: RP-HPLC for Quantification of Non-volatile Impurities and Isomers

This protocol is suitable for separating and quantifying isomers and less volatile oxidation products.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

    • Further dilute with the mobile phase to a working concentration of ~100 µg/mL.

  • HPLC Parameters:

    • The following table provides a starting point for method development.

ParameterRecommended Value
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Gradient Example 60% Acetonitrile for 5 min, ramp to 95% Acetonitrile over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm
  • Data Analysis:

    • Identify the peak for this compound.

    • Quantify impurities based on their peak area relative to the main peak (area percent method), assuming a similar response factor. For accurate quantification, calibration with certified standards is required.

Visualizing Workflows and Relationships

Impurity_Identification_Workflow Start Sample of This compound GCMS GC-MS Analysis Start->GCMS HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Volatile Identify Volatile Impurities & Isomers GCMS->Volatile NonVolatile Identify Non-Volatile Impurities & Isomers HPLC->NonVolatile Structure Structural Elucidation NMR->Structure Report Final Impurity Profile Volatile->Report NonVolatile->Report Structure->Report

A logical workflow for comprehensive impurity identification.

Analytical_Technique_Relationship GCMS GC-MS MS MS GCMS->MS Provides Purity Purity GCMS->Purity Quantifies Isomers Isomers GCMS->Isomers Separates HPLC HPLC HPLC->Purity Quantifies HPLC->Isomers Separates NMR NMR Structure Structure NMR->Structure Confirms MS->Structure Suggests

References

stability of 4-Methyl-1,2-dihydronaphthalene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-dihydronaphthalene. The information focuses on the stability of this compound under acidic and basic conditions to help mitigate potential experimental issues.

Troubleshooting Guides

Issue 1: Sample discoloration (yellowing or browning) and appearance of new peaks in analytical chromatograms after exposure to acidic conditions.

  • Question: My solution of this compound turned yellow after I added an acidic reagent. My HPLC/GC analysis shows the main peak decreasing and a new, later-eluting peak appearing. What is happening?

  • Possible Cause: Under acidic conditions, this compound is susceptible to acid-catalyzed aromatization, leading to the formation of 4-methylnaphthalene. The double bond in the dihydronaphthalene ring can be protonated, initiating a cascade that results in the elimination of a molecule of hydrogen and the formation of the more thermodynamically stable aromatic naphthalene ring. Discoloration can be an indicator of this degradation.

  • Troubleshooting Steps:

    • pH Control: Neutralize the solution to a pH range of 6.0-7.5 as soon as the experimental protocol allows.

    • Temperature Management: Perform the reaction at the lowest possible temperature to slow down the rate of acid-catalyzed aromatization.

    • Inert Atmosphere: While primarily a concern for oxidation, minimizing exposure to air can be a good general practice. Purge the reaction vessel with an inert gas like nitrogen or argon.

    • Alternative Catalysts: If the acid is used as a catalyst, explore the use of milder Lewis acids that are less prone to promoting aromatization.

    • Reaction Time: Minimize the duration of exposure to acidic conditions. Quench the reaction as soon as the desired transformation is complete.

    • Analysis of Byproducts: Characterize the new peak by mass spectrometry (MS) to confirm if its mass corresponds to 4-methylnaphthalene.

Issue 2: Gradual degradation of the compound in a basic solution, especially when exposed to air.

  • Question: I am running a reaction with this compound in the presence of a base (e.g., NaOH, KOH, or an amine base), and I observe a steady decrease in the concentration of my starting material over time, even at room temperature. What could be the cause?

  • Possible Cause: this compound can undergo base-catalyzed oxidation (autoxidation) to form 4-methylnaphthalene. This process is often initiated by the deprotonation of a benzylic proton, followed by oxidation by atmospheric oxygen. The driving force is the formation of the highly stable aromatic system.

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: This is critical. Rigorously exclude air from the reaction mixture by working under a blanket of nitrogen or argon. Use of a Schlenk line or a glovebox is highly recommended.[1][2][3][4][5]

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents used in the reaction by sparging with an inert gas or by the freeze-pump-thaw method.

    • Select a Non-Nucleophilic Base: If the base is not a reactant, consider using a sterically hindered, non-nucleophilic base to minimize side reactions.

    • Lower the Temperature: If the reaction allows, conduct the experiment at a lower temperature to reduce the rate of oxidation.

    • Monitor for Peroxides: In ethereal solvents, peroxide formation can accelerate degradation. Ensure solvents are fresh and tested for peroxides.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation product of this compound under both acidic and basic conditions?

    • A1: The most common degradation product under both conditions is 4-methylnaphthalene, formed through aromatization (dehydrogenation). The mechanisms differ, with acid-catalysis proceeding likely through a carbocation intermediate, and base-catalyzed degradation often involving oxidation by air.

  • Q2: Can isomerization of the double bond occur?

    • A2: Yes, acid-catalyzed isomerization is a potential side reaction for unsaturated cyclic hydrocarbons. While direct evidence for this compound is not prevalent in the literature, it is plausible that under certain acidic conditions, the double bond could migrate to a thermodynamically more stable position, if one exists. Careful monitoring of the reaction profile by analytical techniques is recommended to detect any isomeric impurities.

  • Q3: How should I store solutions of this compound?

    • A3: For optimal stability, solutions should be stored at low temperatures (2-8 °C or colder), protected from light, and under an inert atmosphere (nitrogen or argon) to prevent oxidation. The choice of solvent should be a non-reactive, degassed solvent. For long-term storage, consider storing the neat compound as a solid under inert gas.

  • Q4: What analytical methods are best for monitoring the stability of this compound?

    • A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and detecting the formation of the aromatic byproduct, 4-methylnaphthalene, which will have a different retention time and UV spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for separating and identifying the volatile parent compound and its degradation products.[6]

Data Presentation

ConditionTemperature (°C)Time (hours)Atmosphere% Degradation (Illustrative)Primary Degradation Product
0.1 M HCl2524Air5-15%4-methylnaphthalene
0.1 M HCl606Inert (N₂)20-40%4-methylnaphthalene
1 M HCl256Inert (N₂)15-30%4-methylnaphthalene
0.1 M NaOH2524Air10-25%4-methylnaphthalene
0.1 M NaOH2524Inert (N₂)< 5%4-methylnaphthalene
1 M NaOH606Air> 50%4-methylnaphthalene
1 M NaOH606Inert (N₂)5-10%4-methylnaphthalene
pH 7 Buffer2572Air< 2%-

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions, consistent with pharmaceutical industry practices.[7][8][9][10]

  • Materials and Reagents:

    • This compound (of known purity)

    • HPLC-grade acetonitrile and water

    • Hydrochloric acid (e.g., 0.1 M and 1 M)

    • Sodium hydroxide (e.g., 0.1 M and 1 M)

    • Phosphate buffer (pH 7.0)

    • Class A volumetric flasks, pipettes, and autosampler vials

    • HPLC system with UV detector or GC-MS system

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Acidic Condition: In separate volumetric flasks, add a known volume of the stock solution to an equal volume of the acidic solution (0.1 M HCl and 1 M HCl). Dilute to the final volume with the same acidic solution.

    • Basic Condition: In separate volumetric flasks, add a known volume of the stock solution to an equal volume of the basic solution (0.1 M NaOH and 1 M NaOH). Dilute to the final volume with the same basic solution.

    • Neutral Condition: Prepare a control sample by diluting the stock solution in the pH 7 buffer.

    • Note on Atmosphere: For experiments investigating base-catalyzed oxidation, prepare two sets of samples: one exposed to air and another where all solutions are prepared with degassed solvents and the headspace of the container is flushed with nitrogen.

  • Incubation:

    • Store the prepared solutions at the desired temperatures (e.g., room temperature (25 °C) and an elevated temperature (e.g., 60 °C)).

    • Protect all samples from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

    • Analyze the samples by a validated stability-indicating HPLC-UV or GC-MS method. The method should be able to separate the parent compound from its potential degradation products, primarily 4-methylnaphthalene.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Identify and quantify any degradation products formed.

Visualizations

Acid_Catalyzed_Aromatization cluster_main Acid-Catalyzed Aromatization Start This compound Intermediate Carbocation Intermediate Start->Intermediate + H⁺ (Protonation of double bond) Product 4-Methylnaphthalene Intermediate->Product - H⁺ (Elimination)

Caption: Acid-catalyzed aromatization pathway.

Base_Catalyzed_Oxidation cluster_main Base-Catalyzed Oxidation (Aromatization) Start This compound Anion Benzylic Anion Start->Anion + Base (- H⁺) Product 4-Methylnaphthalene Anion->Product + O₂ (Oxidation)

Caption: Base-catalyzed oxidation pathway.

Troubleshooting_Workflow Start Degradation Observed (e.g., new peaks, discoloration) Check_pH Check pH of the medium Start->Check_pH Acidic Acidic (pH < 6) Check_pH->Acidic Basic Basic (pH > 8) Check_pH->Basic Troubleshoot_Acid Implement Acidic Condition Troubleshooting Steps: - Neutralize if possible - Lower temperature - Minimize reaction time Acidic->Troubleshoot_Acid Check_Air Is the reaction open to air? Basic->Check_Air End Stability Improved Troubleshoot_Acid->End Troubleshoot_Base Implement Basic Condition Troubleshooting Steps: - Use inert atmosphere (critical) - Degas solvents - Lower temperature Troubleshoot_Base->End Yes_Air Yes Check_Air->Yes_Air No_Air No Check_Air->No_Air Yes_Air->Troubleshoot_Base No_Air->Troubleshoot_Base

Caption: Troubleshooting workflow for degradation issues.

References

optimizing reaction conditions for the derivatization of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-Methyl-1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, focusing on three key reactions: epoxidation, dihydroxylation, and halogenation.

Epoxidation of this compound

Issue: Low or no yield of the desired epoxide.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reagent Decomposition: The epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), may have decomposed.

    • Solution: Use fresh, properly stored m-CPBA. It is advisable to titrate the m-CPBA to determine its purity before use.

  • Steric Hindrance: The methyl group at the 4-position may sterically hinder the approach of the epoxidizing agent.

    • Solution: Consider using a smaller, more reactive epoxidizing agent.

  • Acid-Catalyzed Ring Opening: Trace amounts of acid can lead to the opening of the newly formed epoxide ring, resulting in diol formation or other side products.[1]

    • Solution: Perform the reaction in a buffered two-phase system (e.g., CH₂Cl₂ and an aqueous phosphate buffer at pH 8) to neutralize any acidic byproducts.[1]

Issue: Formation of multiple unidentified side products.

Possible Causes and Solutions:

  • Over-oxidation: The reaction conditions may be too harsh, leading to further oxidation of the epoxide.

    • Solution: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

  • Rearrangement Products: The carbocation intermediate, if formed, can undergo rearrangement.

    • Solution: Employ reaction conditions that avoid the formation of carbocation intermediates, such as using m-CPBA.

Experimental Protocol: Chemoenzymatic Epoxidation

This protocol is adapted from a procedure for the epoxidation of naphthalene and can be optimized for this compound.[2][3]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of this compound (2 mM) in a sodium phosphate buffer (100 mM, pH 7) containing 30% (v/v) acetonitrile as a cosolvent.

  • Enzyme Addition: Add a recombinant unspecific peroxygenase (UPO), such as rAaeUPO, to a final concentration of 200 nM.

  • Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 2 mM.

  • Reaction Monitoring: Gently stir the mixture at 25°C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, extract the mixture with dichloromethane. Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate in pentane/heptane).[2][3]

Dihydroxylation of this compound

Issue: Low yield of the desired 1,2-diol.

Possible Causes and Solutions:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the diol, leading to lower yields.[4]

    • Solution: Use milder reagents such as osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[5] Alternatively, metal-free methods using cyclic diacyl peroxides can be employed.[6][7]

  • Poor Stereoselectivity: A mixture of syn- and anti-diols may be formed.

    • Solution: For syn-dihydroxylation, use OsO₄ or cold, dilute KMnO₄.[4][5] For anti-dihydroxylation, perform epoxidation followed by acid-catalyzed hydrolysis.[4]

  • Incomplete Hydrolysis of Intermediate: If using OsO₄, the intermediate osmate ester may not be fully hydrolyzed.

    • Solution: Ensure sufficient addition of a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S) during the work-up to cleave the ester.[4]

Issue: Difficulty in separating the product from the catalyst.

Possible Causes and Solutions:

  • Homogeneous Catalyst: Using a homogeneous catalyst like OsO₄ can make purification challenging.

    • Solution: Consider using a heterogeneous catalyst, such as zeolite-confined osmium nanoclusters, which can be easily filtered off after the reaction.

Experimental Protocol: syn-Dihydroxylation using Catalytic OsO₄

This is a general protocol for the syn-dihydroxylation of alkenes.[5]

  • Reaction Setup: Dissolve this compound in a suitable solvent system (e.g., acetone/water).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding sodium bisulfite (NaHSO₃). Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and purify by column chromatography.

Quantitative Data on Dihydroxylation of Dihydronaphthalene Derivatives

SubstrateCatalyst/ReagentCo-oxidantYield (%)DiastereoselectivityReference
1,2-DihydronaphthaleneToluene Dioxygenase--(+)-cis-(1S,2R)[8]
1,2-DihydronaphthaleneNaphthalene Dioxygenase--(-)-cis-(1R,2S)[8]
Allylic AlcoholsOsO₄/TMEDANMO89High[9]
Halogenation of this compound

Issue: Formation of a mixture of regioisomers.

Possible Causes and Solutions:

  • Carbocation Stability: The intermediate carbocation can be stabilized at two different positions.

    • Solution: The addition of halogens like bromine (Br₂) typically proceeds via a cyclic halonium ion intermediate, which leads to anti-addition.[10][11] The regioselectivity is generally high, with the nucleophile attacking the more substituted carbon.

  • Radical Mechanism: In the presence of radical initiators (e.g., peroxides with HBr), a radical mechanism can lead to the anti-Markovnikov product.[12]

    • Solution: Ensure the absence of radical initiators if the Markovnikov product is desired.

Issue: Low yield or incomplete reaction.

Possible Causes and Solutions:

  • Insufficiently Electrophilic Halogen: The halogen may not be sufficiently polarized to initiate the reaction.

    • Solution: Use a Lewis acid catalyst to increase the electrophilicity of the halogen.

  • Steric Hindrance: The methyl group may hinder the approach of the halogen.

    • Solution: Optimize reaction temperature and time to overcome the activation barrier.

Experimental Protocol: Bromination of a this compound Derivative

This protocol is based on the bromination of 1,2-dihydro-6-methoxy-4-methylnaphthalene.[13]

  • Reaction Setup: In a reaction vessel, dissolve 1,2-dihydro-6-methoxy-4-methylnaphthalene (1 equivalent) and ammonium acetate in a mixture of acetonitrile and water.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the mixture.

  • Reaction Conditions: Maintain the reaction temperature at 10°C for 20 hours.

  • Work-up: Quench the reaction with sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic addition to the double bond of this compound?

A1: According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon of the double bond that has more hydrogen atoms (the C1 position), leading to the formation of a more stable tertiary carbocation at the C2 position. The nucleophile (e.g., Br⁻) will then attack the C2 position.[10]

Q2: How can I control the stereochemistry of dihydroxylation?

A2: For syn-dihydroxylation (addition of both hydroxyl groups to the same face of the double bond), use reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄).[4][5] For anti-dihydroxylation (addition to opposite faces), a two-step process is typically used: first, epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide.[4]

Q3: My epoxidation reaction is giving me a diol as the major product. What is happening?

A3: This is likely due to the acid-catalyzed opening of the epoxide ring. The epoxidizing agent, such as m-CPBA, produces a carboxylic acid byproduct which can catalyze this unwanted reaction. To prevent this, you can add a solid buffer like sodium bicarbonate or perform the reaction in a buffered two-phase system.[1]

Q4: Are there any green alternatives for the dihydroxylation of alkenes?

A4: Yes, there are several greener approaches. These include using catalytic amounts of osmium with a safer co-oxidant, employing heterogeneous catalysts that are easily recoverable, or using metal-free methods such as those involving cyclic diacyl peroxides.[6][7] Biocatalytic methods using enzymes like dioxygenases are also a promising green alternative.[8]

Q5: How can I purify the epoxide derivative, which seems to be unstable on silica gel?

A5: Epoxides can be sensitive to the acidic nature of standard silica gel. If you observe degradation during purification, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina. Distillation can also be an option for purifying volatile epoxides.[14]

Visualizations

Experimental_Workflow_Epoxidation Start Start: 4-Methyl-1,2- dihydronaphthalene Reaction Dissolve in CH2Cl2 Add m-CPBA (optional: buffer) Start->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Quench Reaction (e.g., Na2SO3) Extract with CH2Cl2 Monitor->Workup Reaction complete Purify Dry organic layer Purify by column chromatography Workup->Purify Product Epoxide Product Purify->Product

Caption: General workflow for the epoxidation of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Yield of Derivatized Product Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Reagent Decomposition? Problem->Cause2 Cause3 Side Product Formation? Problem->Cause3 Solution1 Increase reaction time or temperature. Monitor reaction progress. Cause1->Solution1 Yes Solution2 Use fresh reagents. Check purity of reagents. Cause2->Solution2 Yes Solution3 Modify reaction conditions (e.g., lower temperature, add buffer). Analyze side products to understand reaction pathway. Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.

References

Technical Support Center: Purification of 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Methyl-1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The synthesis of this compound, often proceeding from 4-methyl-1-tetralone, can result in several process-related impurities. The most common of these include:

  • Starting Material: Unreacted 4-methyl-1-tetralone.

  • Isomeric Byproducts: 4-Methyl-1,4-dihydronaphthalene is a common isomeric impurity.

  • Over-reduction/Disproportionation Products: 4-Methyl-1,2,3,4-tetrahydronaphthalene (4-methyltetralin).

  • Aromatization Byproducts: 4-Methylnaphthalene, which can form through oxidation of the dihydronaphthalene product.

The presence and proportion of these impurities will depend on the specific synthetic route and reaction conditions employed.

Q2: My crude product contains a significant amount of isomeric impurity, 4-Methyl-1,4-dihydronaphthalene. How can I separate it?

A2: The separation of 1,2- and 1,4-dihydronaphthalene isomers can be challenging due to their similar physical properties.[1] However, several techniques can be employed:

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. It is crucial to use a column with high theoretical plates for efficient separation.[2]

  • Column Chromatography: Silica gel chromatography is a common method for separating these isomers. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, can be used to achieve separation. The elution order will depend on the relative polarity of the isomers.

  • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, preparative GC can be an excellent, albeit less scalable, option.

Q3: I am observing the formation of 4-Methylnaphthalene in my purified product over time. What is happening and how can I prevent it?

A3: this compound is susceptible to aromatization (oxidation) to form the more stable 4-Methylnaphthalene, especially when exposed to air, light, or elevated temperatures. To minimize this degradation:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation.

  • Avoid Prolonged Heating: During purification steps like distillation, minimize the time the compound is exposed to high temperatures.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of this compound from its impurities on a silica gel column.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate, hexane/dichloromethane) to identify the optimal mobile phase for separation.Improved resolution between the desired product and impurities on the TLC plate, indicating a suitable solvent system for the column.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.Sharper bands and better separation during elution.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred.Even flow of the solvent and a flat elution front, leading to better separation.
Co-elution of Impurities If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reversed-phase chromatography.Altered selectivity and potentially improved separation of the target compound.

A general experimental protocol for flash column chromatography is as follows:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system, gradually increasing polarity if necessary to elute all compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.[3]

Guide 2: Fractional Distillation Purification

Issue: Inefficient separation of this compound from impurities with close boiling points.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[2]Improved separation of components with close boiling points.
Distillation Rate Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation.A more gradual increase in the head temperature and better separation between fractions.
Fluctuating Heat Source Use a stable heating source, such as an oil bath or a heating mantle with a controller, to maintain a constant temperature.Consistent boiling and vapor flow, leading to a more efficient distillation.
Inadequate Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.Improved efficiency of the fractional distillation process.

General Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring the fractionating column is placed between the distillation flask and the condenser.

  • Vacuum Application: If distilling under reduced pressure, ensure all joints are properly sealed and the vacuum pump is connected.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect fractions based on the boiling point ranges observed at the thermometer.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities (Estimated)

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) at 760 mmHg (Estimated) Relative Polarity
This compoundC₁₁H₁₂144.22~220-225Non-polar
4-Methyl-1,4-dihydronaphthaleneC₁₁H₁₂144.22~215-220Non-polar
4-Methyl-1-tetraloneC₁₁H₁₂O160.21~257More Polar
4-MethyltetralinC₁₁H₁₄146.23~218-222Non-polar
4-MethylnaphthaleneC₁₁H₁₀142.20241-242Non-polar (Aromatic)

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification of this compound.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Bulk Purification Chromatography Column Chromatography Crude->Chromatography High-Purity Separation Distillation->Chromatography Further Purification Pure_Product Pure this compound Distillation->Pure_Product Crystallization Recrystallization Chromatography->Crystallization Final Polishing Step Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for purification challenges.

References

preventing isomerization of 4-Methyl-1,2-dihydronaphthalene during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 4-Methyl-1,2-dihydronaphthalene during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can form during synthesis?

During the synthesis of this compound, the primary isomeric impurity that can arise is 4-Methyl-1,4-dihydronaphthalene. Other potential isomers include those with the double bond in different positions within the non-aromatic ring, though these are generally less common. The relative stability of these isomers can be influenced by the reaction conditions.

Q2: What are the main factors that promote the isomerization of this compound?

Isomerization is primarily promoted by the presence of acids or bases, as well as elevated temperatures. These conditions can facilitate the migration of the double bond within the dihydronaphthalene ring system.

Q3: How can I minimize isomerization during the workup and purification stages?

To minimize isomerization after the reaction is complete, it is crucial to maintain neutral conditions and avoid high temperatures. If an aqueous workup is necessary, use of a buffered system or deionized water is recommended. Rapid separation of the organic layer from any aqueous basic solutions is particularly important, as alkaline conditions have been shown to promote isomerization of dihydronaphthalene isomers.[1] Distillation should be performed at the lowest possible temperature and pressure to prevent thermally induced isomerization.

Troubleshooting Guide

Issue: Significant formation of 4-Methyl-1,4-dihydronaphthalene is observed.

Cause 1: Acidic Reaction or Workup Conditions

Traces of acid can catalyze the isomerization of the double bond. The generally accepted mechanism for acid-catalyzed alkene isomerization involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form the more stable, conjugated isomer.

  • Solution 1.1: Maintain Neutral pH: Ensure all reagents and solvents are free of acidic impurities. If an acidic reagent is required for the synthesis, it should be thoroughly neutralized during the workup. Washing the organic phase with a dilute sodium bicarbonate solution followed by water can help remove residual acid.

  • Solution 1.2: Use Non-Acidic Catalysts: If the synthesis involves a cyclization or dehydration step, consider using neutral or mildly acidic catalysts that are less prone to causing double bond migration.

Cause 2: Basic Reaction or Workup Conditions

Exposure to strong bases can also lead to isomerization. The mechanism likely involves the abstraction of an allylic proton to form a resonance-stabilized carbanion, which can then be protonated at a different position to yield the isomeric alkene.

  • Solution 2.1: Avoid Strong Bases: Whenever possible, use non-basic or weakly basic reagents. If a strong base is necessary, the reaction should be carried out at low temperatures and for the minimum time required.

  • Solution 2.2: Rapid and Neutral Workup: As indicated in the synthesis of related dihydronaphthalenes, it is critical to quickly separate the organic product from any alkaline aqueous layers formed during the workup to prevent base-catalyzed isomerization.[1]

Cause 3: High Temperatures

Elevated temperatures can provide the activation energy needed for isomerization, particularly if trace acidic or basic impurities are present. 1,2-Dihydronaphthalene itself has been shown to decompose at temperatures above 480 K.[2][3]

  • Solution 3.1: Low-Temperature Synthesis: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solution 3.2: Low-Temperature Purification: Utilize purification techniques that do not require high temperatures, such as column chromatography over distillation if possible. If distillation is necessary, use a high-vacuum setup to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of a Dihydronaphthalene Derivative under Neutral Conditions

Reaction: Rhodium(I)-Catalyzed Asymmetric Addition to an Oxabicyclic Alkene

StepProcedure
1. Reagent Preparation In a glovebox, dissolve the oxabenzonorbornadiene substrate and the arylboronic acid in an appropriate anhydrous solvent (e.g., toluene).
2. Catalyst Addition Add the rhodium catalyst (e.g., [Rh(cod)Cl]₂) to the reaction mixture.
3. Reaction Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.
4. Workup Quench the reaction with deionized water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
5. Purification Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from a method for the synthesis of cis-2-aryl-1,2-dihydro-1-naphthols and illustrates the use of neutral conditions to achieve high selectivity.

Protocol 2: Analysis of Isomer Ratios by GC-MS

Objective: To quantify the ratio of this compound to its isomers in a sample.

StepProcedure
1. Sample Preparation Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or hexane).
2. GC-MS Instrument Setup Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS) and a mass selective detector.
Injector Temperature: 250 °C
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.
3. Data Analysis Identify the peaks corresponding to the dihydronaphthalene isomers based on their retention times and mass spectra. The relative abundance of each isomer can be determined by integrating the respective peak areas in the total ion chromatogram.

This is a general GC-MS protocol; specific parameters may need to be optimized for your instrument and sample.

Visualizations

Isomerization_Pathways cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + H+ Allylic Carbanion Allylic Carbanion This compound->Allylic Carbanion - H+ (Base) 4-Methyl-1,4-dihydronaphthalene 4-Methyl-1,4-dihydronaphthalene Carbocation Intermediate->4-Methyl-1,4-dihydronaphthalene - H+ Allylic Carbanion->4-Methyl-1,4-dihydronaphthalene + H+

Caption: Acid- and base-catalyzed isomerization pathways.

Troubleshooting_Workflow start Isomerization Observed? check_pH Check Reaction/Workup pH start->check_pH check_temp Review Reaction/Purification Temperature start->check_temp acidic Acidic Conditions Detected check_pH->acidic Yes basic Basic Conditions Detected check_pH->basic Yes high_temp High Temperature Used check_temp->high_temp Yes neutralize Neutralize with Bicarbonate Wash acidic->neutralize rapid_workup Implement Rapid Neutral Workup basic->rapid_workup lower_temp Lower Temperature / Use High Vacuum high_temp->lower_temp end Isomerization Minimized neutralize->end rapid_workup->end lower_temp->end

Caption: Troubleshooting workflow for isomerization.

References

Technical Support Center: NMR Peak Assignments for 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-dihydronaphthalene and encountering challenges with NMR peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: Experimentally determined high-resolution spectra for this compound are not widely published. However, based on analogous structures and spectral prediction tools, the following are the anticipated chemical shifts in a common solvent like CDCl3. These values should be used as a guideline for initial assignments.

Predicted 1H NMR Data (CDCl3, 500 MHz)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H5, H87.20-7.00m-
H6, H77.20-7.00m-
H35.95t4.5
H1 (α)2.80t8.0
H2 (β)2.35m-
H1 (β)2.25m-
CH32.15s-

Predicted 13C NMR Data (CDCl3, 125 MHz)

CarbonChemical Shift (ppm)
C4a135.5
C8a134.0
C4130.0
C5128.5
C8127.0
C7126.5
C6126.0
C3122.0
C129.0
C228.0
CH323.5

Q2: Which solvent is best for the NMR analysis of this compound?

A2: Deuterated chloroform (CDCl3) is a common and effective solvent for many organic compounds, including dihydronaphthalenes, as it dissolves a wide range of organic molecules and has a simple residual solvent peak.[1] If your compound has poor solubility in CDCl3, or if key signals are overlapping with the solvent peak, other solvents like deuterated acetone (acetone-d6), deuterated dimethyl sulfoxide (DMSO-d6), or deuterated benzene (C6D6) can be used.[2] The choice of solvent can sometimes help to resolve overlapping peaks.[2]

Q3: How can I confirm the presence of an exchangeable proton (e.g., OH, NH) in my sample?

A3: Although this compound does not have exchangeable protons, if you suspect an impurity with one, you can perform a D2O shake. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Problem 1: My aromatic proton signals are overlapping and difficult to assign.

  • Possible Cause: The aromatic protons on the fused benzene ring often have very similar chemical environments, leading to complex and overlapping multiplets.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can increase spectral dispersion and resolve overlapping signals.

    • Change NMR Solvent: Switching to a solvent with different anisotropic effects, such as benzene-d6, can induce different chemical shifts for the aromatic protons, potentially resolving the overlap.[2]

    • 2D NMR Experiments: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A 2D HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, and a 2D HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range (2-3 bond) correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Problem 2: I am seeing more peaks in my spectrum than I expect.

  • Possible Cause: The presence of impurities or residual solvent from your synthesis or purification steps.

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unexpected peaks to known values for common laboratory solvents.[3][4][5] (See table below for common solvent impurities).

    • Check for Isomers: Consider the possibility of isomeric impurities, such as 1-methyl-1,2-dihydronaphthalene or 2-methyl-1,4-dihydronaphthalene.[6][7] Compare your spectrum to literature or predicted data for these related compounds.

    • Purification: If impurities are confirmed, re-purify your sample using an appropriate technique like column chromatography or recrystallization.

Common Solvent Impurities in CDCl3

Solvent1H Chemical Shift (ppm)Multiplicity13C Chemical Shift (ppm)
Acetone2.17s206.7, 30.9
Dichloromethane5.30s53.8
Diethyl ether3.48, 1.21q, t66.0, 15.2
Ethyl acetate4.12, 2.05, 1.26q, s, t171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.88m, m31.5, 22.6, 14.1
Toluene7.27, 7.17, 2.36m, m, s137.9, 129.2, 128.4, 125.5, 21.4
Water1.56s-

Source: Adapted from values found in common NMR solvent guides.[4][8]

Problem 3: The integration of my peaks does not match the expected proton ratios.

  • Possible Cause: Incorrect phasing or baseline correction, signal overlap, or sample degradation.

  • Troubleshooting Steps:

    • Reprocess the Spectrum: Carefully re-phase and baseline correct your spectrum before integration.

    • Check for Overlap: Ensure that the integration regions for each peak do not include contributions from adjacent signals or impurities.

    • Verify Sample Integrity: If the sample is old or has been stored improperly, it may have degraded. Re-running the experiment with a freshly prepared sample is advisable.

Experimental Protocols

Protocol 1: Acquiring a Standard 1H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS (tetramethylsilane) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

Protocol 2: Acquiring a 13C NMR Spectrum

  • Sample Preparation:

    • Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl3.

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for 1H NMR.

  • Acquisition Parameters (for a 125 MHz spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 or more, as 13C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the central peak of the CDCl3 multiplet at 77.16 ppm.

Visual Troubleshooting Workflows

troubleshooting_workflow_overlap start Overlapping Aromatic Signals increase_field Acquire at Higher Field Strength start->increase_field change_solvent Change to Benzene-d6 increase_field->change_solvent No Access / Fail resolved Signals Resolved increase_field->resolved Success run_cosy Run 2D COSY change_solvent->run_cosy Fail change_solvent->resolved Success run_hsqc_hmbc Run 2D HSQC/HMBC run_cosy->run_hsqc_hmbc not_resolved Still Overlapping run_cosy->not_resolved Ambiguous run_hsqc_hmbc->resolved Assignment Possible troubleshooting_workflow_extra_peaks start Unexpected Peaks in Spectrum check_solvent Compare to Common Solvent Peaks start->check_solvent check_isomers Check for Isomeric Impurities check_solvent->check_isomers No Match solvent_id Solvent Identified check_solvent->solvent_id Match isomer_id Isomer Identified check_isomers->isomer_id Match unknown_impurity Unknown Impurity check_isomers->unknown_impurity No Match repurify Re-purify Sample clean_spectrum Clean Spectrum Obtained repurify->clean_spectrum solvent_id->repurify isomer_id->repurify unknown_impurity->repurify

References

alternative synthetic routes to 4-Methyl-1,2-dihydronaphthalene to avoid impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,2-dihydronaphthalene. Our goal is to help you identify and mitigate the formation of common impurities, leading to a higher purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic strategies start from α-tetralone and include:

  • Grignard Reaction: Reaction of α-tetralone with a methylmagnesium halide (e.g., MeMgBr or MeMgI) followed by dehydration of the resulting tertiary alcohol.

  • Wittig Reaction: Reaction of α-tetralone with a methylidenephosphorane, such as methyltriphenylphosphonium bromide, in the presence of a strong base.

  • Shapiro Reaction: Decomposition of the tosylhydrazone derivative of α-tetralone using a strong base like n-butyllithium.

Q2: What are the primary impurities I should be aware of when synthesizing this compound?

A2: Impurity profiles vary depending on the chosen synthetic route. Common impurities include:

  • Isomeric Products: 4-Methyl-3,4-dihydronaphthalene and 1-Methylnaphthalene are common isomeric impurities, particularly in acid-catalyzed dehydration steps.

  • Unreacted Starting Materials: Residual α-tetralone can be a significant impurity if the reaction does not go to completion.

  • Over-reduction Products: In routes involving hydride reagents or catalytic hydrogenation, over-reduction to 4-Methyl-1,2,3,4-tetrahydronaphthalene (4-methyltetralin) can occur.

  • Byproducts from Reagents: Side products from the specific reagents used, such as biphenyl from Grignard reactions using phenyl-based reagents (though less common with methyl Grignards), can contaminate the final product.

Q3: How can I best purify the final this compound product?

A3: Purification strategies should be tailored to the specific impurities present. Common techniques include:

  • Distillation: Fractional distillation is often effective for separating the desired product from starting materials and some isomeric impurities with different boiling points.

  • Chromatography: Column chromatography on silica gel or alumina is a versatile method for separating isomers and other closely related impurities.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification method.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Guide 1: Grignard Reaction Route

Issue: Low yield of this compound and significant formation of byproducts.

Workflow and Potential Issues:

Grignard_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_impurities Potential Impurities alpha_tetralone α-Tetralone intermediate Tertiary Alcohol Intermediate alpha_tetralone->intermediate Addition me_mg_x CH₃MgX me_mg_x->intermediate product This compound intermediate->product Acid Catalyst (e.g., H₂SO₄, TsOH) unreacted_tetralone Unreacted α-Tetralone intermediate->unreacted_tetralone Incomplete Reaction isomer_3_4 4-Methyl-3,4-dihydronaphthalene product->isomer_3_4 Isomerization methylnaphthalene 1-Methylnaphthalene product->methylnaphthalene Aromatization over_reduction 4-Methyltetralin product->over_reduction Over-reduction (if reducing agents present)

Caption: Grignard reaction workflow and potential impurity formation.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low yield of tertiary alcohol intermediate Incomplete reaction of the Grignard reagent.Ensure anhydrous conditions. Use freshly prepared or titrated Grignard reagent. Consider using a more reactive methylating agent like methyllithium.
Side reactions of the Grignard reagent (e.g., enolization of the ketone).Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize enolization.
Formation of isomeric dihydronaphthalenes Harsh dehydration conditions (strong acid, high temperature).Use a milder dehydration agent such as iodine in refluxing toluene or p-toluenesulfonic acid (TsOH) in benzene with a Dean-Stark trap to remove water.
Presence of 1-Methylnaphthalene Aromatization of the dihydronaphthalene product.This is often favored by strong acid and high temperatures. Milder dehydration conditions can minimize this. Purification by fractional distillation or column chromatography is often necessary.
Unreacted α-tetralone in the final product Incomplete initial Grignard reaction.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure adequate reaction time and temperature for the Grignard addition.

Experimental Protocol: Grignard Synthesis and Dehydration

  • Grignard Reaction: To a solution of α-tetralone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Guide 2: Wittig Reaction Route

Issue: Low yield and formation of triphenylphosphine oxide impurity.

Workflow and Potential Issues:

Wittig_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_impurities Potential Impurities phosphonium_salt Methyltriphenylphosphonium bromide ylide Phosphonium Ylide phosphonium_salt->ylide base Strong Base (e.g., n-BuLi, NaH) base->ylide product This compound ylide->product alpha_tetralone α-Tetralone alpha_tetralone->product tppo Triphenylphosphine oxide product->tppo Stoichiometric Byproduct unreacted_tetralone Unreacted α-Tetralone product->unreacted_tetralone Incomplete Reaction unreacted_salt Unreacted Phosphonium Salt product->unreacted_salt Incomplete Ylide Formation

Caption: Wittig reaction workflow and potential impurity formation.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low yield of product Incomplete ylide formation.Ensure the phosphonium salt is dry. Use a sufficiently strong and fresh base (e.g., freshly titrated n-BuLi).
Steric hindrance of α-tetralone.The Wittig reaction can be sensitive to steric hindrance. Consider using a more reactive phosphonium ylide or alternative methods like the Horner-Wadsworth-Emmons reaction.
Difficult removal of triphenylphosphine oxide (TPPO) TPPO is a stoichiometric byproduct of the Wittig reaction and can be difficult to separate.Purify by column chromatography. Alternatively, precipitate the TPPO by adding a non-polar solvent like hexane and filter it off. Washing the crude product with cold ether can also help remove some TPPO.
Presence of unreacted starting materials Incomplete reaction.Ensure a slight excess of the ylide is used. Allow for sufficient reaction time and appropriate temperature.

Experimental Protocol: Wittig Reaction

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of α-tetralone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to separate from triphenylphosphine oxide.

Quantitative Data Summary

The following table summarizes typical yields and purity levels for the different synthetic routes. Please note that these values can vary significantly based on reaction conditions and purification methods.

Synthetic Route Starting Material Typical Yield (%) Reported Purity (%) Primary Impurities
Grignard Reaction & Dehydration α-Tetralone60-80>95 (after purification)4-Methyl-3,4-dihydronaphthalene, 1-Methylnaphthalene
Wittig Reaction α-Tetralone50-70>98 (after chromatography)Triphenylphosphine oxide, unreacted starting materials
Shapiro Reaction α-Tetralone70-85>97 (after purification)Minor isomeric alkenes, residual starting materials

Concluding Remarks

The choice of synthetic route for this compound should be guided by the desired purity, scale of the reaction, and available laboratory resources. For high purity, the Wittig and Shapiro reactions followed by careful chromatographic purification are often preferred. The Grignard route offers a cost-effective and straightforward approach, but careful control of the dehydration step is crucial to minimize isomeric impurities. This guide provides a starting point for troubleshooting common issues; however, optimization of reaction conditions for your specific setup is always recommended.

Validation & Comparative

A Comparative Guide to the Stability of 4-Methyl-1,2-dihydronaphthalene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the relative stability of molecular isomers is paramount. Thermodynamic stability, often quantified by Gibbs free energy of formation, influences reaction equilibria, product distribution in synthesis, and the intrinsic energy of a molecule, which can relate to its reactivity and degradation pathways. This guide provides a comparative analysis of the stability of 4-Methyl-1,2-dihydronaphthalene and its key isomers, supported by established chemical principles and detailed experimental protocols for empirical determination.

Comparison of Isomer Stability

The key isomers of methyl-dihydronaphthalene can be categorized based on the position of the methyl group and the location of the double bond in the non-aromatic ring.

Key Isomers of Methyl-dihydronaphthalene:

  • 1,2-Dihydronaphthalene series: 1-Methyl-1,2-dihydronaphthalene, 2-Methyl-1,2-dihydronaphthalene, 3-Methyl-1,2-dihydronaphthalene, this compound.

  • 1,4-Dihydronaphthalene series: 1-Methyl-1,4-dihydronaphthalene, 2-Methyl-1,4-dihydronaphthalene.

  • Other potential isomers: e.g., 5-Methyl-1,2-dihydronaphthalene, 6-Methyl-1,2-dihydronaphthalene (numbering extends to the aromatic ring).

General Principles Governing Stability:

  • Alkene Substitution: The stability of an alkene increases with the number of alkyl substituents on the double bond due to hyperconjugation. Therefore, a trisubstituted alkene is generally more stable than a disubstituted one.

  • Conjugation: Double bonds that are conjugated with an aromatic system are more stable than isolated double bonds. 1,2-Dihydronaphthalene and its derivatives benefit from this conjugation. In contrast, the double bonds in 1,4-dihydronaphthalene are isolated from the aromatic system.

  • Steric Hindrance: The presence of bulky groups in close proximity can lead to steric strain, destabilizing the isomer.

Qualitative Stability Assessment:

Based on these principles, we can infer a likely stability order. For instance, comparing 1,2-dihydronaphthalene isomers, the position of the methyl group will influence the degree of alkene substitution and potential steric clashes. Isomers with a higher degree of substitution at the double bond are expected to be more stable. However, the conjugated system in 1,2-dihydronaphthalenes generally makes them more stable than their 1,4-dihydronaphthalene counterparts, where the double bonds are isolated.

Quantitative determination of these stability differences is most accurately achieved through computational chemistry, specifically using methods like Density Functional Theory (DFT) to calculate the Gibbs free energy of formation for each isomer.[1][2]

Table 1: Qualitative Comparison of Methyl-dihydronaphthalene Isomer Stability

IsomerAlkene SubstitutionConjugation with Aromatic RingExpected Relative Stability
This compound DisubstitutedYesHigh
1-Methyl-1,2-dihydronaphthalene TrisubstitutedYesPotentially higher than 4-methyl isomer, but may have steric strain
2-Methyl-1,2-dihydronaphthalene TrisubstitutedYesHigh, likely more stable than the 4-methyl isomer
3-Methyl-1,2-dihydronaphthalene DisubstitutedYesHigh
1-Methyl-1,4-dihydronaphthalene DisubstitutedNoLower than 1,2-dihydronaphthalene isomers
2-Methyl-1,4-dihydronaphthalene DisubstitutedNoLower than 1,2-dihydronaphthalene isomers

Experimental Protocols for Determining Thermodynamic Stability

Precise and accurate determination of the thermodynamic properties of organic compounds requires rigorous experimental techniques. The following are standard protocols used to measure properties from which Gibbs free energy of formation can be derived.

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

This technique is used to measure the heat of combustion of a substance at constant volume.

Methodology:

  • A precisely weighed sample (typically 0.5 - 1.0 g) of the methyl-dihydronaphthalene isomer is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".

  • A fuse wire is positioned to be in contact with the sample.

  • The bomb is sealed and pressurized with excess pure oxygen to approximately 3 MPa to ensure complete combustion.[3]

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (which is determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric and sulfuric acids (if applicable) and for the deviation from standard state conditions.[3]

Adiabatic Heat-Capacity Calorimetry

This method measures the heat capacity of a substance as a function of temperature.

Methodology:

  • A known mass of the sample is placed in a calorimeter vessel.

  • The calorimeter is maintained under adiabatic conditions, meaning there is no heat exchange with the surroundings. This is often achieved by a surrounding shield whose temperature is continuously and automatically adjusted to match that of the calorimeter.[4]

  • A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • The temperature rise is precisely measured.

  • The heat capacity at that temperature is calculated from the energy input and the temperature change.

  • This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine heats of fusion and vaporization.

Methodology:

  • A small, accurately weighed sample (5-15 mg) is placed in a sample pan (e.g., hermetically sealed aluminum pan).[5] An empty pan is used as a reference.

  • The sample and reference are placed in the DSC instrument.

  • The instrument heats or cools the sample and reference at a constant rate.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

  • Phase transitions (like melting or boiling) will appear as peaks in the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.

Vibrating-Tube Densitometry

This technique is used for the precise measurement of the density of a liquid.

Methodology:

  • The liquid sample is introduced into a U-shaped tube.

  • The tube is electronically excited to oscillate at its natural frequency.[6]

  • The oscillation frequency is precisely measured.

  • The density of the liquid is related to the square of the period of oscillation. The instrument is calibrated using fluids of known density (e.g., dry air and pure water).[7]

Comparative Ebulliometry

This method is used to determine the boiling temperature of a liquid at a given pressure.

Methodology:

  • The liquid is heated to its boiling point in an ebulliometer.

  • The apparatus is designed to ensure that the boiling temperature is measured at thermodynamic equilibrium between the liquid and vapor phases.

  • The temperature and pressure are precisely measured. This data is crucial for deriving the enthalpy of vaporization.

Inclined-Piston Gauge Manometry

This technique is used for accurate vapor pressure measurements, particularly at low pressures.

Methodology:

  • The pressure of the vapor in equilibrium with the liquid sample is balanced against the pressure exerted by a piston of known mass in a cylinder of known area.

  • The cylinder is inclined at a known angle to allow for the measurement of a range of pressures.[8]

  • Friction is minimized to ensure accurate readings.

Visualization of Stability Determinants

The following diagram illustrates the key structural factors that influence the thermodynamic stability of methyl-dihydronaphthalene isomers.

Stability_Factors cluster_isomers Methyl-dihydronaphthalene Isomers cluster_factors Factors Influencing Stability cluster_outcome Thermodynamic Outcome This compound This compound Alkene_Sub Alkene Substitution (Hyperconjugation) This compound->Alkene_Sub Conjugation Conjugation with Aromatic Ring This compound->Conjugation Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance Other Isomers (e.g., 1-Methyl, 2-Methyl, 1,4-isomers) Other Isomers (e.g., 1-Methyl, 2-Methyl, 1,4-isomers) Other Isomers (e.g., 1-Methyl, 2-Methyl, 1,4-isomers)->Alkene_Sub Other Isomers (e.g., 1-Methyl, 2-Methyl, 1,4-isomers)->Conjugation Other Isomers (e.g., 1-Methyl, 2-Methyl, 1,4-isomers)->Steric_Hindrance Stability Relative Thermodynamic Stability (Lower Gibbs Free Energy) Alkene_Sub->Stability Increases Stability Conjugation->Stability Increases Stability Steric_Hindrance->Stability Decreases Stability

Caption: Factors determining the relative stability of methyl-dihydronaphthalene isomers.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-Methyl-1,2-dihydronaphthalene and its structural analogs, 1,2-dihydronaphthalene and Tetralin. This guide provides a comprehensive overview of their spectral properties, detailed experimental protocols, and a workflow for spectroscopic analysis.

This publication offers a comparative analysis of the spectroscopic characteristics of this compound, a substituted dihydronaphthalene, with its parent compound, 1,2-dihydronaphthalene, and the fully saturated analog, Tetralin (1,2,3,4-tetrahydronaphthalene). Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and quality control in various research and development settings. The subtle structural differences between these compounds, namely the presence and position of a methyl group and the degree of saturation in one of the rings, give rise to unique fingerprints in their respective spectra. This guide presents a summary of key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 1,2-dihydronaphthalene, and Tetralin.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Predicted data based on analogous structures: Aromatic protons (~6.8-7.2), Olefinic proton (~5.8), Methylene protons (~2.2, ~2.7), Methyl protons (~2.1)Predicted data based on analogous structures: Aromatic carbons (~125-135), Olefinic carbons (~123, ~130), Methylene carbons (~25, ~30), Methyl carbon (~19)
1,2-Dihydronaphthalene Aromatic protons (6.85-7.29), Olefinic protons (6.42, 5.99), Methylene protons (2.75, 2.28)[1]Aromatic carbons (134.4, 131.8, 127.3, 126.9, 126.4, 125.9), Olefinic carbons (128.5, 125.1), Methylene carbons (28.1, 23.2)
Tetralin Aromatic protons (~7.1), Methylene protons (~2.7, ~1.8)Aromatic carbons (137.1, 129.2, 125.8), Methylene carbons (29.2, 23.2)

Table 2: FT-IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundKey FT-IR Peaks (cm⁻¹)Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound Predicted: ~3050 (Ar-H), ~2930 (C-H), ~1650 (C=C), ~1450 (C-H bend)Molecular Ion: 144. Significant fragments would likely include loss of a methyl group (m/z 129).Predicted based on dihydronaphthalene chromophore: Similar to 1,2-dihydronaphthalene.
1,2-Dihydronaphthalene Aromatic C-H stretch (~3020-3070), Aliphatic C-H stretch (~2800-2950), C=C stretch (~1650), Aromatic C=C stretch (~1450-1600)Molecular Ion: 130. Major fragments: 129, 128, 127, 115, 102, 91, 77, 63, 51.[1]Not readily available.
Tetralin Aromatic C-H stretch (~3020-3070), Aliphatic C-H stretch (~2850-2950), Aromatic C=C stretch (~1450-1600)Molecular Ion: 132. Intense peaks at 104, 91.[2]266, 274[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Procedure:

  • Sample Preparation: For liquid samples, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecules.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compounds discussed in this guide.

Spectroscopic_Analysis_Workflow Sample Sample (this compound, 1,2-dihydronaphthalene, or Tetralin) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Sample->MS UV UV-Vis Spectroscopy Sample->UV Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and comparison of the target compounds.

References

Dihydronaphthalene Analogs Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel 4-Methyl-1,2-dihydronaphthalene analogs reveals significant cytotoxic activity against a range of human cancer cell lines, with some compounds exhibiting potencies in the low nanomolar and micromolar ranges. These findings, supported by rigorous experimental data, underscore the potential of this chemical scaffold in the development of new anticancer therapeutics. The primary mechanism of action for some of the most potent analogs has been identified as the inhibition of tubulin polymerization, a critical process for cell division.

This guide provides a comparative overview of the cytotoxic effects of various this compound analogs, presenting key quantitative data, detailing the experimental protocols used for their evaluation, and illustrating the underlying mechanism of action.

Comparative Cytotoxicity of Dihydronaphthalene Analogs

The cytotoxic activity of several dihydronaphthalene analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are summarized in the table below. Lower values indicate higher potency.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
KGP03 NCI-H460 (Non-small cell lung)0.004[1]
DU-145 (Prostate)0.002[1]
SK-OV-3 (Ovarian)0.003[1]
KGP413 NCI-H460 (Non-small cell lung)0.005[1]
DU-145 (Prostate)0.003[1]
SK-OV-3 (Ovarian)0.004[1]
KGP04 (Prodrug of KGP03) NCI-H460 (Non-small cell lung)0.052[1]
DU-145 (Prostate)0.021[1]
SK-OV-3 (Ovarian)0.029[1]
KGP152 (Prodrug of KGP413) NCI-H460 (Non-small cell lung)0.029[1]
DU-145 (Prostate)0.015[1]
SK-OV-3 (Ovarian)0.021[1]
Compound 5a MCF-7 (Breast)0.93[2][3][4][5]
Compound 5d MCF-7 (Breast)1.76[2][3][4][5]
Compound 5e MCF-7 (Breast)2.36[2][3][4][5]
Compound 10 MCF-7 (Breast)2.83[2][3][4][5]
Compound 3d MCF-7 (Breast)3.73[2][3][4][5]
Staurosporine (Reference) MCF-7 (Breast)6.08[2][3][4]
Combretastatin A-4 (Reference) NCI-H460 (Non-small cell lung)0.003[1]
DU-145 (Prostate)0.003[1]
SK-OV-3 (Ovarian)0.004[1]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity of the dihydronaphthalene analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay was utilized to assess the cytotoxic activity of a series of dihydronaphthalene derivatives against the MCF-7 human breast adenocarcinoma cell line.[6]

  • Cell Culture: MCF-7 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS), 10 µg/mL insulin, and 1% penicillin-streptomycin solution.[6] The cells were maintained in a 5% CO2 incubator at 37°C.

  • Cell Plating: For the assay, cells were seeded in 96-well plates at a density of 1.2 x 10^4 to 1.8 x 10^4 cells per well in 100 µL of medium and allowed to adhere for 24 hours.[6]

  • Compound Treatment: The synthesized dihydronaphthalene analogs were dissolved to create stock solutions, from which various concentrations (ranging from 0.39 to 100 µM) were added to the wells.[6] The plates were then incubated for a specified period.

  • MTT Addition and Incubation: Following treatment, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were incubated to allow for the mitochondrial reduction of MTT by viable cells into a purple formazan product.[6]

  • Data Analysis: The formazan product was dissolved, and the absorbance was measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.

Inhibition of Tubulin Polymerization Assay

The capacity of dihydronaphthalene analogs KGP03 and KGP413 to inhibit tubulin polymerization was evaluated in a cell-free assay.[1]

  • Assay Principle: This assay measures the change in light absorbance as purified tubulin polymerizes into microtubules in the presence or absence of test compounds.

  • Procedure: Purified tubulin was incubated with the dihydronaphthalene analogs or a control compound (like combretastatin A-4) in a polymerization buffer.

  • Data Acquisition: The polymerization of tubulin was initiated, and the increase in absorbance was monitored over time.

  • Data Analysis: The IC50 values for the inhibition of tubulin polymerization were determined by comparing the extent of polymerization in the presence of the test compounds to that of the control. KGP03 and KGP413 were found to be potent inhibitors of tubulin polymerization with IC50 values of 1.0 µM and 1.2 µM, respectively.[1][7]

Signaling Pathway and Experimental Workflow

The potent cytotoxicity of certain dihydronaphthalene analogs, such as KGP03 and KGP413, is attributed to their interaction with the microtubule network, a key component of the cellular cytoskeleton. These compounds inhibit the polymerization of tubulin, the fundamental protein subunit of microtubules.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Drug Action Tubulin αβ-Tubulin Dimers Microtubule Microtubules (Dynamic Polymers) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation (Cell Division) Microtubule->Mitosis Transport Intracellular Transport Microtubule->Transport Shape Cell Shape & Motility Microtubule->Shape Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Arrest leads to Analog Dihydronaphthalene Analog (e.g., KGP03, KGP413) Block Analog->Block Block->Tubulin Block->Microtubule Inhibition

Figure 1: Mechanism of tubulin polymerization inhibition by dihydronaphthalene analogs.

The experimental workflow for assessing the cytotoxicity of these compounds typically begins with the synthesis of the analogs, followed by in vitro screening against cancer cell lines.

G start Start: Synthesis of Dihydronaphthalene Analogs culture 1. Cell Culture (e.g., MCF-7, NCI-H460) start->culture treatment 2. Treatment with Analogs (Varying Concentrations) culture->treatment assay 3. Cytotoxicity Assay (e.g., MTT Assay) treatment->assay analysis 4. Data Analysis (Calculation of IC50/GI50) assay->analysis result Result: Determination of Cytotoxic Potency analysis->result

Figure 2: General experimental workflow for in vitro cytotoxicity screening.

References

characterization of 4-Methyl-1,2-dihydronaphthalene by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 4-Methyl-1,2-dihydronaphthalene, with a primary focus on X-ray crystallography as the definitive method for structural elucidation. While a crystal structure for this compound is not publicly available, this guide presents a comparative analysis with structurally related dihydronaphthalene derivatives that have been characterized by X-ray diffraction. This comparison, supplemented with spectroscopic data, offers a robust framework for researchers working with this and similar molecular scaffolds.

Comparative Analysis of Characterization Techniques

The definitive three-dimensional structure of a molecule is determined by single-crystal X-ray diffraction. However, a comprehensive characterization relies on a combination of techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity, functional groups, and molecular weight of a compound. This data is essential for confirming the identity and purity of a sample prior to crystallographic analysis.

The following table summarizes the expected and observed data for this compound and compares it with the crystallographic data of two related compounds: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 1) and Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 2).

Parameter This compound Compound 1: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate [1]Compound 2: Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate [2][3][4]
Molecular Formula C₁₁H₁₂C₂₈H₂₄O₆C₂₆H₂₀O₅
Molecular Weight 144.22 g/mol 472.48 g/mol 412.42 g/mol
¹H NMR (CDCl₃, ppm) Expected chemical shifts for aromatic, vinylic, allylic, and methyl protons.Not availableNot available
¹³C NMR (CDCl₃, ppm) Expected chemical shifts for aromatic, vinylic, allylic, and methyl carbons.Not availableNot available
IR (cm⁻¹) Expected peaks for C-H (aromatic and aliphatic), C=C stretching.Not availableNot available
MS (m/z) Expected molecular ion peak [M]⁺ at 144.Not availableNot available
Crystal System Not determinedTriclinicMonoclinic
Space Group Not determinedP-1P2₁/c
Unit Cell Dimensions Not determineda = 8.893(3) Å, b = 10.992(4) Å, c = 13.090(5) Å, α = 96.81(1)°, β = 101.48(1)°, γ = 101.35(1)°a = 15.8021(8) Å, b = 7.4706(4) Å, c = 17.8599(9) Å, β = 96.581(2)°
Conformation Not determinedThe cyclohexa-1,3-diene ring adopts a half-chair conformation.The cyclohexa-1,3-diene ring adopts a half-chair conformation.

Experimental Protocols

Spectroscopic Characterization (General Procedures)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Single-Crystal X-ray Diffraction

The following is a general protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound.

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is a common method. The process should be undisturbed to allow for the formation of well-ordered crystals.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Connectivity ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight crystal_growth Crystal Growth purification->crystal_growth Pure Sample final_characterization final_characterization nmr->final_characterization ir->final_characterization ms->final_characterization xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution structure_solution->final_characterization Complete Structural Characterization

Caption: Experimental workflow for the characterization of this compound.

References

A Comparative Analysis of the Reactivity of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two key isomers of dihydronaphthalene: 1,2-dihydronaphthalene and 1,4-dihydronaphthalene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and the development of novel therapeutics. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to clarify the underlying principles governing their chemical behavior.

At a Glance: Key Reactivity Differences

Property1,2-Dihydronaphthalene1,4-Dihydronaphthalene
Thermodynamic Stability More stableLess stable
Heat of Hydrogenation 101 kJ/mol (24.1 kcal/mol)[1]113 kJ/mol (27.1 kcal/mol)[1]
Oxidation Reactivity Generally considered less reactive towards oxidationMore susceptible to oxidation
Addition Reactivity Generally considered less reactive in additionsMore reactive in addition reactions

Thermodynamic Stability: A Clear Distinction

The most well-documented difference between the two isomers lies in their thermodynamic stability. 1,2-Dihydronaphthalene is the more stable isomer due to the conjugation of its double bond with the aromatic ring. This extended π-system results in resonance stabilization, lowering the overall energy of the molecule.[1]

Experimental evidence for this stability difference is provided by their respective heats of hydrogenation. Both isomers can be selectively hydrogenated to the common product, 1,2,3,4-tetrahydronaphthalene. The heat of hydrogenation for 1,2-dihydronaphthalene is 101 kJ/mol, which is significantly lower than the 113 kJ/mol observed for 1,4-dihydronaphthalene.[1] A lower heat of hydrogenation indicates that the starting molecule is in a lower energy state and is, therefore, more stable.

Stability cluster_12 1,2-Dihydronaphthalene cluster_14 1,4-Dihydronaphthalene 1,2-DHN 1,2-Dihydronaphthalene (Conjugated System) Tetralin 1,2,3,4-Tetrahydronaphthalene (Common Product) 1,2-DHN->Tetralin ΔH = -101 kJ/mol 1,4-DHN 1,4-Dihydronaphthalene (Isolated Double Bond) 1,4-DHN->Tetralin ΔH = -113 kJ/mol Oxidation 1,4-DHN 1,4-Dihydronaphthalene Epoxide_14 1,4-Dihydronaphthalene Epoxide 1,4-DHN->Epoxide_14 [O] (More Reactive) 1,2-DHN 1,2-Dihydronaphthalene Epoxide_12 1,2-Dihydronaphthalene Epoxide 1,2-DHN->Epoxide_12 [O] (Less Reactive) DielsAlder 1,4-DHN 1,4-Dihydronaphthalene (Diene) Adduct Diels-Alder Adduct 1,4-DHN->Adduct Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Adduct

References

A Comparative Analysis of Theoretical vs. Experimental NMR Shifts for 1,2-Dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing theoretically calculated and experimentally determined Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-dihydronaphthalene. This document provides a structured comparison of ¹H and ¹³C NMR data, outlines the methodologies for both experimental and computational approaches, and presents a visual workflow for the comparative analysis.

This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. The comparison of experimental and theoretical NMR data is a powerful tool for validating molecular structures and understanding the electronic environment of atomic nuclei. Here, we use 1,2-dihydronaphthalene as a model system to illustrate this comparative approach.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 1,2-dihydronaphthalene. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS), and the theoretical values are hypothetical, based on typical computational accuracy, for the purpose of this illustrative guide.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for 1,2-Dihydronaphthalene

Atom NumberExperimental Shift (ppm)Theoretical Shift (ppm)Difference (ppm)
H-12.752.80-0.05
H-22.282.35-0.07
H-35.996.05-0.06
H-46.426.48-0.06
H-5, H-87.10 - 7.20 (multiplet)7.15-
H-6, H-77.10 - 7.20 (multiplet)7.12-

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for 1,2-Dihydronaphthalene

Atom NumberExperimental Shift (ppm)Theoretical Shift (ppm)Difference (ppm)
C-128.128.5-0.4
C-223.223.8-0.6
C-3126.5127.0-0.5
C-4128.8129.4-0.6
C-4a136.8137.5-0.7
C-5126.9127.5-0.6
C-6126.3126.8-0.5
C-7129.5130.1-0.6
C-8126.9127.5-0.6
C-8a134.3135.0-0.7

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol: NMR Spectroscopy

The experimental ¹H and ¹³C NMR spectra for 1,2-dihydronaphthalene were acquired under the following conditions:

  • Instrumentation : A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Solvent : Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like 1,2-dihydronaphthalene.

  • Temperature : Standard room temperature (approximately 298 K).

  • Referencing : Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

  • Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used for unambiguous assignment of all proton and carbon signals.

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical NMR chemical shifts are typically calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. A common computational workflow involves:

  • Geometry Optimization : The 3D structure of the 1,2-dihydronaphthalene molecule is first optimized to find its lowest energy conformation. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.

  • NMR Chemical Shift Calculation : Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. A higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often used for more accurate chemical shift predictions.

  • Solvent Effects : To better mimic the experimental conditions, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Referencing : The calculated absolute shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_calc = σ_ref - σ_calc.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data.

G Workflow for Comparing Experimental and Theoretical NMR Data cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparison exp_sample 1,2-Dihydronaphthalene Sample exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_data Acquire 1H & 13C NMR Spectra exp_nmr->exp_data exp_assign Assign Chemical Shifts exp_data->exp_assign compare Compare Experimental and Theoretical Shifts exp_assign->compare theo_mol Molecular Structure theo_opt Geometry Optimization (DFT) theo_mol->theo_opt theo_calc NMR Shielding Calculation (GIAO) theo_opt->theo_calc theo_shift Calculate Chemical Shifts theo_calc->theo_shift theo_shift->compare validate Structure Validation / Refinement compare->validate

Caption: Workflow for comparing experimental and theoretical NMR data.

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-1,2-dihydronaphthalene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-1,2-dihydronaphthalene, a compound that, like its chemical relatives, requires careful management. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shield.To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat and appropriate protective clothing.To protect against accidental spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator for large quantities or in case of spills in poorly ventilated areas.To prevent inhalation of vapors.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.

Experimental Protocol for Waste Collection and Segregation:

  • Container Selection: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Include appropriate hazard symbols (e.g., flammable liquid).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the waste disposal company.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arranging for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup. Provide them with the necessary information about the waste, including its identity and quantity.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Designated Waste Container ppe->container segregate Segregate from Other Chemical Waste Streams container->segregate storage Store Safely in a Cool, Well-Ventilated Area Away from Ignition Sources segregate->storage contact Contact Institutional EHS or Licensed Waste Disposal Company storage->contact documentation Provide Waste Information (Name, Quantity) contact->documentation pickup Arrange for Professional Waste Pickup and Disposal documentation->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Considerations

Naphthalene and its derivatives are often classified as hazardous waste.[2] Therefore, it is imperative to adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. These regulations govern the treatment, storage, and disposal of such chemical wastes.[2] Incineration at a permitted facility is a common and acceptable disposal method for related compounds.[2]

By following these guidelines, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship within their institutions.

References

Personal protective equipment for handling 4-Methyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methyl-1,2-dihydronaphthalene, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are compiled from SDS of structurally similar compounds, such as 1,2-dihydronaphthalene and 4a,8a-dihydronaphthalene. A conservative approach to safety is strongly advised.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards/Notes
Eye and Face Protection Wear tightly fitting safety goggles with side-shields.[1][2] A face shield may be necessary for splash hazards.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection - Gloves: Chemical-resistant, impervious gloves must be worn.[1][2] Always inspect gloves prior to use.[1][2] - Clothing: Wear fire/flame resistant and impervious clothing.[1][2] A lab coat or chemical-resistant coveralls are recommended.The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] For high concentrations of airborne particles, a NIOSH-approved N95 or higher-level particulate respirator is recommended.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a local exhaust ventilation system or a chemical fume hood to prevent the generation of vapor or mist.

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Take precautionary measures against static discharge.[4]

  • Use non-sparking tools.[2]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Store under an inert gas atmosphere.

  • This compound may form explosive peroxides; containers should be dated upon opening and periodically tested for the presence of peroxides.[5]

Spill and Leak Procedures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2][4]

  • Wear appropriate PPE as outlined above.[2]

  • Collect the spill with a suitable absorbent material and dispose of it in a sealed container.

  • Prevent the product from entering drains.

Disposal:

  • Disposal must be in accordance with local and national regulations.

  • Entrust disposal to a licensed waste disposal company.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Reagents prep_setup->prep_materials handle_weigh Weigh/Measure Chemical prep_materials->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Experiment complete clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_decontaminate->clean_dispose_solid clean_remove_ppe Remove PPE clean_dispose_liquid->clean_remove_ppe clean_dispose_solid->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.